molecular formula C12H26 B14535597 Nonane, 2,4,6-trimethyl- CAS No. 62184-10-5

Nonane, 2,4,6-trimethyl-

Cat. No.: B14535597
CAS No.: 62184-10-5
M. Wt: 170.33 g/mol
InChI Key: QCQMRLDBNMVKOZ-UHFFFAOYSA-N
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Description

Contextualization within Branched Alkane Research Frameworks

Branched alkanes, such as 2,4,6-trimethylnonane, are crucial components in the study of hydrocarbon chemistry. Their molecular structure, characterized by the presence of side chains, significantly influences their physical properties, including boiling point, viscosity, and density. Research in this area often focuses on understanding how the degree and position of branching affect these properties. For instance, increased branching tends to lower the boiling point compared to a straight-chain alkane with the same number of carbon atoms due to reduced van der Waals forces between molecules.

The study of branched alkanes is also fundamental to the petroleum and fuel industries. These compounds are significant components of gasoline and other fuels, where their combustion properties are of primary importance. The branching of the hydrocarbon chain affects the octane (B31449) rating of gasoline, with more highly branched alkanes generally having higher octane numbers and thus being more resistant to knocking.

Historical Perspectives in Hydrocarbon Chemistry and Synthesis

The history of hydrocarbon chemistry is intertwined with the development of synthetic methodologies to create specific isomers of alkanes. While the exact historical timeline for the first synthesis of 2,4,6-trimethylnonane is not prominently documented in readily available literature, the general strategies for synthesizing branched alkanes have evolved significantly over the past century. Early methods often relied on Wurtz reactions or Grignard reagents, which, while effective, could lead to a mixture of products.

Modern organic synthesis offers more precise and stereocontrolled methods for constructing complex branched alkanes. Techniques such as catalytic hydrogenation of corresponding alkenes or the use of specific organometallic coupling reactions allow for the targeted synthesis of a desired isomer like 2,4,6-trimethylnonane. For example, the synthesis of a related compound, 2,4,6-trimethylaniline (B148799), involves nitration followed by catalytic hydrogenation, a process that highlights the controlled addition of functional groups and subsequent transformations to achieve a target molecule. google.comchemicalbook.com

Significance as a Model Compound in Fundamental Chemical Investigations

2,4,6-trimethylnonane serves as a valuable model compound in various fundamental chemical investigations due to its well-defined, yet complex, branched structure. It allows researchers to study the impact of multiple branching points on the thermodynamic and transport properties of hydrocarbons. For example, the enthalpy of vaporization of 2,4,6-trimethylnonane has been determined to be 46.4 kJ/mol at 354 K, providing key data for developing and validating theoretical models of intermolecular forces. nist.gov

Spectroscopic studies of 2,4,6-trimethylnonane and related compounds provide insights into their molecular structure and dynamics. While detailed spectroscopic data for 2,4,6-trimethylnonane itself is not extensively published, data for similar structures like 2,4,6-trimethyl-1-nonene, which includes 13C NMR and mass spectrometry data, can be used for comparative analysis. spectrabase.com Furthermore, the study of the metabolism of similar highly branched alkanes, such as 2,2,4,4,6,8,8-heptamethylnonane, which is metabolized to a dicarboxylic acid, can provide models for understanding the biological fate of such compounds. canada.ca

The physicochemical properties of 2,4,6-trimethylnonane are summarized in the table below, providing a quantitative basis for its role in these fundamental studies. nih.govnist.govnist.govnist.govchemspider.com

Physicochemical Properties of 2,4,6-Trimethylnonane

Property Value
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name 2,4,6-trimethylnonane
CAS Registry Number 62184-10-5
Enthalpy of Vaporization 46.4 kJ/mol at 354 K
Boiling Point Data not readily available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-10-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-7-11(4)9-12(5)8-10(2)3/h10-12H,6-9H2,1-5H3

InChI Key

QCQMRLDBNMVKOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)CC(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,4,6 Trimethylnonane

Classical and Contemporary Synthesis Pathways of Branched Alkanes

The synthesis of branched alkanes is a fundamental challenge in organic chemistry, driven by the need for high-octane fuel components and complex building blocks for other chemical products. researchgate.net The direct functionalization of simple alkanes to form more complex structures is particularly challenging due to the inertness of C-H bonds. rsc.orgnih.gov

Catalytic C-C bond formation is a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules. numberanalytics.com Various methods have been developed that are applicable to the synthesis of branched alkanes.

Cross-coupling reactions are a powerful tool. For instance, cobalt-catalyzed cross-coupling of alkyl halides with alkyl Grignard reagents can construct sterically congested carbon centers. organic-chemistry.org Similarly, palladium-NHC catalytic systems can couple unactivated primary bromides with alkyl organozinc reagents (a Negishi-type coupling) in high yield at room temperature. organic-chemistry.org Photocatalytic processes using hydrogen atom transfer (HAT) have also emerged as a valuable strategy to activate and functionalize otherwise inert C-H bonds for C-C bond formation. rsc.orgnih.gov These reactions often employ catalysts to generate reactive radical intermediates that can then form new carbon-carbon bonds. rsc.org

A novel approach for synthesizing branched, high-molecular-weight alkanes involves a three-step process using the alkylation of 1,3-dithiane, followed by desulfurization with Raney nickel. oup.comnih.gov This method allows for the controlled placement of methyl branches along a carbon chain. oup.comnih.gov

Catalytic MethodCatalyst/ReagentsDescriptionReference
Cobalt-Catalyzed Cross-CouplingCoCl₂, 1,3-butadiene, LiICouples alkyl (pseudo)halides with alkyl Grignard reagents, effective for creating quaternary carbon centers. organic-chemistry.org
Palladium-Catalyzed Cross-CouplingPd-NHC complexCouples primary alkyl bromides with alkyl organozinc reagents at room temperature. organic-chemistry.org
Iridium-Catalyzed DenitrogenationIridium photocatalystForms a C-C bond from 1,2-dialkyldiazenes, which are generated from primary amines. organic-chemistry.org
Photocatalytic C-H ActivationIridium complexes, Nickel catalystsGenerates a carbon-centered radical from an alkane C-H bond, which then reacts to form a new C-C bond. rsc.org
Dithiane Alkylation1,3-dithiane, n-BuLi, Raney nickelA multi-step synthesis involving bisalkylation of a dithiane intermediate followed by desulfurization to yield the target alkane. oup.comnih.gov

2,4,6-trimethylnonane possesses three chiral centers (at carbons 2, 4, and 6), meaning it can exist as multiple stereoisomers. The synthesis of a single, specific stereoisomer requires stereoselective methods. While specific methods for 2,4,6-trimethylnonane are not extensively documented, general strategies for asymmetric synthesis are applicable.

One powerful technique is the use of chiral catalysts in cross-coupling reactions. For example, Ni-catalyzed asymmetric Suzuki reactions can achieve stereoconvergent C-C bond formation from racemic secondary bromides and chlorides using a chiral ligand. organic-chemistry.org Such an approach could potentially be adapted to build the chiral centers in 2,4,6-trimethylnonane with a specific stereochemistry.

Another established method for separating enantiomers and creating stereopure compounds is enzyme-mediated kinetic resolution. mdpi.comresearchgate.net For instance, lipases are often used to selectively acylate one enantiomer of a racemic alcohol, allowing the separation of the resulting ester from the unreacted alcohol enantiomer. mdpi.comresearchgate.net This strategy could be applied to a chiral precursor of 2,4,6-trimethylnonane to isolate a desired stereoisomer.

Green Chemistry Principles Applied to 2,4,6-Trimethylnonane Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on reducing waste, using renewable resources, and employing less hazardous materials. universitytech.io

Sustainable routes to branched alkanes often leverage renewable feedstocks. Highly branched alkanes can be produced from biogenic acetone (B3395972) via the renewable platform molecule mesityl oxide. researchgate.net Another approach involves the hydrodeoxygenation (HDO) of bio-oils derived from sources like lignin. researchgate.net

Recent advances have also led to metal-free synthetic methods. A notable green chemistry approach for synthesizing substituted alkanes uses aldehydes and ketones as starting materials with a Brønsted acid catalyst and recyclable solvents, avoiding harsh conditions and toxic metal complexes. universitytech.io Furthermore, an integrated plasma-microdroplet approach has been developed for the efficient conversion of alkanes into functionalized molecules like imines under mild conditions, activating inert C-H bonds using plasma in a nitrogen atmosphere. acs.org

A key aspect of green chemistry is maximizing atom economy and minimizing waste. Catalytic processes are inherently more resource-efficient than stoichiometric reactions. numberanalytics.com The development of catalytic C-H activation, for example, avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and the associated waste. nih.govorganic-chemistry.org

The use of recyclable catalysts and solvents, as seen in the Brønsted acid-catalyzed synthesis of alkanes, directly addresses waste minimization. universitytech.io Similarly, processes that utilize abundant, renewable feedstocks like biomass contribute to a more sustainable and resource-efficient chemical industry. researchgate.net

Green ApproachKey PrinciplesExampleReference
Renewable FeedstocksUse of biomass-derived materials instead of petrochemicals.Synthesis of branched alkanes from mesityl oxide (derived from acetone) or via HDO of bio-oil. researchgate.net
Metal-Free CatalysisAvoids toxic and expensive heavy metal catalysts.Brønsted acid-catalyzed synthesis of substituted alkanes from aldehydes and ketones. universitytech.io
Innovative ActivationUse of novel energy sources to enable reactions under mild conditions.Plasma-microdroplet approach for C-H activation and functionalization of alkanes. acs.org
C-H ActivationImproves atom economy by directly functionalizing abundant C-H bonds.Photocatalytic processes that bypass the need for pre-functionalized substrates. rsc.orgnih.gov

Derivatization Strategies for 2,4,6-Trimethylnonane and Related Structures

The chemical inertness of alkanes makes their direct derivatization challenging. nih.gov However, introducing functional groups onto the alkane backbone opens up pathways for creating a wide range of other molecules. C-H activation strategies are paramount for this purpose. rsc.org

While direct derivatization of 2,4,6-trimethylnonane is not widely reported, the synthesis of related functionalized structures provides insight into potential strategies. For example, the related compound 2,4,6-trimethylnonan-4-ol (B13191066) is a branched-chain alcohol used as an intermediate in the synthesis of plasticizers, lubricants, and surfactants. The presence of the hydroxyl group provides a reactive handle for further chemical transformations, such as oxidation, esterification, or etherification.

Functionalization Reactions of Alkane Backbones

The chemical inertness of alkanes, such as 2,4,6-trimethylnonane, presents a significant challenge in synthetic chemistry. Their backbones consist of strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) sigma bonds, rendering them less susceptible to reactions under mild conditions. However, recent advancements in catalysis have enabled the functionalization of these robust structures, opening avenues for converting simple alkanes into more complex and valuable molecules. The primary strategies for activating the alkane backbone of 2,4,6-trimethylnonane revolve around the cleavage of its C-H bonds, which can be categorized into primary (1°), secondary (2°), and tertiary (3°) positions.

The structure of 2,4,6-trimethylnonane contains multiple types of C-H bonds, each with different reactivity. The presence of tertiary C-H bonds at the 2, 4, and 6 positions offers sites that are generally more reactive towards radical and certain catalytic functionalization reactions due to their lower bond dissociation energies compared to secondary and primary C-H bonds.

Catalytic C-H Activation

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of alkanes. acs.org These reactions can proceed through various mechanisms, including oxidative addition, electrophilic activation, and σ-bond metathesis. acs.org For a branched alkane like 2,4,6-trimethylnonane, the regioselectivity of the C-H activation is a critical aspect.

Research into the functionalization of various alkanes has demonstrated that the choice of catalyst and reaction conditions can direct the reaction to specific C-H bonds. For instance, certain rhodium and ruthenium complexes have shown remarkable selectivity for the borylation of primary C-H bonds over secondary and tertiary ones. rsc.org Conversely, other catalytic systems exhibit a preference for the more electron-rich and sterically accessible tertiary C-H bonds. monash.edu

One of the key functionalization reactions is carbonylation , which introduces a carbonyl group into the alkane backbone. For example, rhodium complexes have been used to catalyze the carbonylation of alkanes under photochemical conditions, showing a high regioselectivity for the terminal methyl groups of linear alkanes. In the case of 2,4,6-trimethylnonane, this could potentially lead to the formation of various aldehydes.

Another important functionalization is halogenation . While traditional radical halogenation often leads to a mixture of products, more selective methods are being developed. Enzymatic halogenation, for instance, has shown the ability to introduce halogen atoms at specific positions in a cryptic manner during natural product biosynthesis. nih.gov

The following interactive table summarizes potential functionalization reactions applicable to the 2,4,6-trimethylnonane backbone based on established principles of alkane functionalization.

Reaction TypeReagents/CatalystPotential Functionalized Position(s)Potential Product TypeSupporting Evidence/Analogy
Borylation [Ir(cod)OMe]₂/dtbpy, B₂pin₂Primary C-HAlkylboronate esterHigh regioselectivity for 1° C-H bonds in other alkanes. rsc.org
Carbonylation RhCl(CO)(PMe₃)₂ / hv, COPrimary C-HAldehydeSelective carbonylation of terminal methyl groups in n-pentane.
Hydroxylation Pt(II) catalystsPrimary C-HAlcoholShilov-type systems show preference for terminal C-H bonds. acs.org
Nitrene Insertion Rh₂(esp)₂ / N₃SO₂ArTertiary C-HAmineHigh selectivity for tertiary C-H bonds in branched alkanes. monash.edu

Synthesis of Analogs and Precursors for Advanced Studies

The synthesis of analogs and precursors of 2,4,6-trimethylnonane is crucial for a deeper understanding of its properties and for exploring potential applications. These synthetic efforts often rely on well-established carbon-carbon bond-forming reactions, which allow for the construction of the branched alkane skeleton with various modifications.

Grignard Reactions

A versatile method for synthesizing highly branched alkanes is the Grignard reaction . unacademy.comchemguide.co.uk This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as a ketone or an aldehyde. chemguide.co.uk For the synthesis of a precursor to 2,4,6-trimethylnonane, such as 2,4,6-trimethylnonan-4-ol, one could react a suitable Grignard reagent with a ketone. nih.gov

For example, the synthesis of 2,4,6-trimethylnonan-4-ol could be envisioned through the reaction of 2-methylpentylmagnesium bromide with 4-methyl-2-pentanone. Subsequent dehydration of the resulting tertiary alcohol would yield a mixture of alkenes, which could then be hydrogenated to afford 2,4,6-trimethylnonane. plymouth.ac.uk This multi-step approach offers the flexibility to introduce various functional groups or structural motifs by choosing different Grignard reagents and carbonyl compounds.

Wurtz Coupling

The Wurtz reaction provides another route for the synthesis of alkanes by coupling two alkyl halides in the presence of sodium metal. wikipedia.orgquora.com While this reaction is generally more effective for the synthesis of symmetrical alkanes, it can be applied to create branched structures. However, when using two different alkyl halides, a mixture of products is often obtained, which can complicate purification. quora.com For the synthesis of a highly branched alkane like 2,4,6-trimethylnonane, a Wurtz coupling could theoretically be employed, for instance, by reacting 2-bromo-4-methylhexane (B13611866) with isobutyl bromide, although controlling the selectivity would be a significant challenge. Due to these limitations, the Wurtz reaction is less commonly used for the synthesis of complex, unsymmetrical alkanes in modern organic synthesis.

Synthesis of Functionalized Precursors

The synthesis of functionalized precursors allows for the introduction of specific chemical handles for further derivatization. For example, the synthesis of halogenated or oxygenated analogs of 2,4,6-trimethylnonane can provide starting materials for a wide range of subsequent transformations.

The synthesis of a halogenated precursor could be achieved through radical halogenation of 2,4,6-trimethylnonane, although this would likely result in a mixture of isomers. A more controlled approach would involve the synthesis of an alcohol precursor, such as 2,4,6-trimethylnonan-4-ol, which can then be converted to the corresponding alkyl halide.

The following interactive table outlines hypothetical synthetic routes to analogs and precursors of 2,4,6-trimethylnonane.

Target CompoundSynthetic MethodKey ReagentsIntermediate(s)Final Product
2,4,6-Trimethylnonane Grignard Reaction & Hydrogenation2-Methylpentylmagnesium bromide, 4-Methyl-2-pentanone2,4,6-Trimethylnonan-4-ol2,4,6-Trimethylnonane
2,4,6-Trimethylnonan-4-ol Grignard Reaction2-Methylpentylmagnesium bromide, 4-Methyl-2-pentanone-2,4,6-Trimethylnonan-4-ol
Halogenated Analog Halogenation of Alcohol PrecursorPBr₃ or SOCl₂ on 2,4,6-trimethylnonan-4-ol-4-Bromo- or 4-Chloro-2,4,6-trimethylnonane
Symmetrical Branched Alkane Wurtz Coupling2-Bromo-4-methylhexane, SodiumAlkyl radical5,8-Dimethyldodecane (as a potential symmetrical product)

These synthetic strategies, while based on established chemical principles, would require experimental validation to optimize reaction conditions and determine product yields and selectivity for the specific case of 2,4,6-trimethylnonane and its derivatives.

Isomerism, Stereochemistry, and Conformational Analysis of 2,4,6 Trimethylnonane

Structural Isomerism within Nonane (B91170) Derivatives

The molecular formula for 2,4,6-trimethylnonane is C12H26. nih.govnist.gov This formula is shared by numerous other alkanes, known as structural (or constitutional) isomers, which have the same number and types of atoms but differ in their atomic connectivity. The parent alkane with 12 carbon atoms is dodecane (B42187), and it has a remarkable 355 structural isomers. wikipedia.orgucla.edu

2,4,6-trimethylnonane is one of these 355 isomers of dodecane. wikipedia.orgucla.eduwikipedia.org Its name is derived from the longest continuous carbon chain, which is nine carbons long (a nonane chain), with methyl groups attached at the second, fourth, and sixth carbon atoms. nih.gov The presence of these branches significantly influences its physical properties compared to its linear isomer, n-dodecane. Generally, branched alkanes exhibit lower boiling points than their straight-chain counterparts due to a reduction in the surface area available for intermolecular van der Waals forces. fiveable.melibretexts.orgmasterorganicchemistry.com

To illustrate the diversity within the C12H26 family, a comparison of 2,4,6-trimethylnonane with other structural isomers is presented below.

Table 1: Comparison of Selected Structural Isomers of Dodecane (C12H26)

IUPAC Name Molecular Formula Longest Carbon Chain Boiling Point (°C)
n-Dodecane C12H26 12 216.3
2-Methylundecane C12H26 11 209.6
2,2,4,6,6-Pentamethylheptane C12H26 7 177.3

| 2,4,6-Trimethylnonane | C12H26 | 9 | 193.3 chemnet.com |

Note: Boiling points are sourced from various chemical databases and may vary slightly depending on the experimental conditions.

Stereoisomeric Forms of 2,4,6-Trimethylnonane

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This phenomenon in 2,4,6-trimethylnonane arises from the presence of chiral centers.

Chiral Centers and Enantiomeric Relationships

A chiral center is a carbon atom attached to four different substituent groups. In the 2,4,6-trimethylnonane molecule, the carbon atoms at positions 2, 4, and 6 are all chiral centers.

Carbon-2 (C2) is bonded to a hydrogen atom, a methyl group (C1), another methyl group (substituent), and the rest of the carbon chain (C3 onwards).

Carbon-4 (C4) is bonded to a hydrogen atom, a methyl group (substituent), the C3-C2-C1 portion of the chain, and the C5-C9 portion of the chain.

Carbon-6 (C6) is bonded to a hydrogen atom, a methyl group (substituent), the C5-C1 portion of the chain, and the C7-C9 portion of the chain.

The number of possible stereoisomers for a molecule can be determined by the 2^n rule, where 'n' is the number of chiral centers. For 2,4,6-trimethylnonane, with three chiral centers, there are 2^3 = 8 possible stereoisomers. libretexts.org

These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Each stereoisomer is defined by the specific configuration (R or S) at each of the three chiral centers.

Diastereomeric Considerations and Meso Compounds (if applicable)

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org In the context of 2,4,6-trimethylnonane, any stereoisomer is a diastereomer of the other stereoisomers that are not its enantiomer. For example, the (2R, 4R, 6S) isomer is a diastereomer of the (2R, 4R, 6R) isomer and the (2S, 4S, 6S) isomer.

A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and typically possesses an internal plane of symmetry. For 2,4,6-trimethylnonane, no meso compounds are possible. The substitution pattern along the nonane chain is asymmetric; the chain segments on either side of the central chiral carbon (C4) are different (a propyl group vs. a substituted pentyl group). This lack of symmetry precludes the existence of any meso forms among its stereoisomers.

Table 2: The Eight Stereoisomers of 2,4,6-Trimethylnonane

Enantiomeric Pair Configuration (C2, C4, C6) Relationship
1 (R, R, R) Enantiomers
(S, S, S)
2 (R, R, S) Enantiomers
(S, S, R)
3 (R, S, R) Enantiomers
(S, R, S)
4 (R, S, S) Enantiomers
(S, R, R)

Each isomer in a pair is a diastereomer to all isomers in the other pairs.

Conformational Landscapes and Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms that can be converted into one another by rotation about single bonds. For a flexible molecule like 2,4,6-trimethylnonane, this analysis is crucial for understanding its preferred shapes and energies.

Energy Minima and Transition States in Conformational Space

The rotation around the eight carbon-carbon single bonds of the nonane backbone gives rise to a complex potential energy surface with numerous energy minima (stable conformers) and transition states (energy maxima). The most stable conformations, or energy minima, occur when the substituents along the carbon chain are in a staggered arrangement, which minimizes torsional strain. The highest energy conformations, or transition states, occur when these groups are in an eclipsed arrangement.

The lowest energy conformation for a straight-chain alkane is the all-anti (or all-trans) conformation, where the carbon backbone adopts a zigzag shape. rutgers.edu For 2,4,6-trimethylnonane, the presence of methyl substituents complicates this picture. Rotations around the C3-C4, C4-C5, and C5-C6 bonds are particularly important. The molecule will preferentially adopt conformations that minimize unfavorable steric interactions, known as gauche interactions, between the methyl groups and the carbon chain. chemistrysteps.com A gauche interaction occurs when two bulky groups are positioned at a 60° dihedral angle to each other, introducing steric strain with an approximate energy cost of 3.8 kJ/mol for two methyl groups. chemistrysteps.comlibretexts.org

Influence of Steric Hindrance on Molecular Geometry

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity. rutgers.edu In 2,4,6-trimethylnonane, the three methyl groups are the primary source of steric strain, significantly influencing its molecular geometry.

The molecule will contort itself to avoid placing the methyl groups in positions where they would clash with each other or with parts of the main nonane chain. For instance, a conformation that places the methyl groups at C4 and C6 in a 1,3-diaxial-like relationship (similar to that seen in cyclohexane (B81311) derivatives) would be highly unfavorable and energetically costly. libretexts.orgyoutube.com This steric strain forces the carbon backbone to deviate from a simple zigzag pattern, leading to a more compact and globular shape than that of n-dodecane. This change in molecular shape is a key reason for the lower boiling point of branched alkanes compared to their linear isomers. ncert.nic.in The molecule dynamically samples various staggered conformations, but it will predominantly exist in those that place the bulky methyl groups as far apart as possible.

Table 3: Common Compound Names Mentioned

Compound Name
2,4,6-Trimethylnonane
Dodecane
n-Dodecane
2-Methylundecane
2,2,4,6,6-Pentamethylheptane
Butane

Computational and Theoretical Chemistry Studies of 2,4,6 Trimethylnonane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of 2,4,6-trimethylnonane. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the molecule's electronic structure.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4,6-trimethylnonane, DFT calculations can elucidate a variety of molecular properties. By approximating the electron density, DFT can accurately predict the molecule's geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.

Typical DFT studies on alkanes involve the use of functionals like B3LYP combined with a basis set such as 6-31G(d,p) to perform geometry optimization and calculate electronic properties. nih.gov These calculations can reveal insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Furthermore, DFT can be employed to compute various descriptors of chemical reactivity, including:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Molecular Hardness (η) and Softness (S): Measure the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

While specific DFT studies on 2,4,6-trimethylnonane are not extensively documented in publicly available literature, the application of these methods provides a robust framework for understanding its fundamental chemical behavior.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a hierarchical approach to achieving high accuracy.

For a molecule like 2,4,6-trimethylnonane, high-level ab initio calculations, although computationally expensive, can provide benchmark data for its structural and energetic properties. These methods are crucial for obtaining precise values for properties like the enthalpy of formation and bond dissociation energies. For instance, advanced composite methods like the W1X-1 protocol have been used to calculate gas-phase standard enthalpy of formation, entropy, and heat capacity for a wide range of organic compounds with high accuracy. nih.gov Such approaches involve a combination of different levels of theory and basis sets to extrapolate to the complete basis set limit, providing results that are often comparable to experimental accuracy.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for studying the dynamic behavior and conformational landscape of flexible molecules like 2,4,6-trimethylnonane.

Molecular Dynamics (MD) for Conformational Behavior in Various Phases

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes, diffusion, and interactions with the environment.

For 2,4,6-trimethylnonane, MD simulations can be used to explore its vast conformational space arising from the rotation around its numerous single bonds. These simulations can identify the most stable conformers and the energy barriers between them. The analysis of the root mean square fluctuation (RMSF) of atomic positions during a simulation can highlight the most flexible regions of the molecule. mdpi.com Such studies are crucial for understanding how the molecule behaves in different phases (gas, liquid) and in various solvents. The choice of force field (e.g., OPLS, CHARMM, AMBER) is critical for the accuracy of these simulations.

Monte Carlo Simulations of Molecular Systems

Monte Carlo (MC) simulations offer another powerful method for studying the statistical mechanics of molecular systems. Instead of solving equations of motion, MC methods use random sampling to evaluate multidimensional integrals, which allows for the calculation of thermodynamic properties like internal energy, pressure, and heat capacity.

For 2,4,6-trimethylnonane, MC simulations can be particularly useful for studying phase equilibria, such as the vapor-liquid coexistence curve. Path Integral Monte Carlo (PIMC) methods, for example, can be employed to compute thermodynamic properties of quantum many-body systems at finite temperatures. aps.org By performing simulations in different statistical ensembles (e.g., canonical, isothermal-isobaric), one can obtain a comprehensive understanding of the molecule's behavior under various conditions.

Theoretical Prediction of Thermochemical Parameters

The theoretical prediction of thermochemical parameters is a cornerstone of computational chemistry, providing essential data for chemical engineering and process design. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for many compounds, including 2,4,6-trimethylnonane. nist.gov This data, often derived from a combination of experimental measurements and theoretical calculations, includes properties such as enthalpy of vaporization, heat capacity, and entropy. nist.govnist.gov

Theoretical methods for predicting thermochemical parameters often rely on statistical mechanics, using molecular properties calculated from quantum chemistry. For an ideal gas, the partition function can be constructed from translational, rotational, vibrational, and electronic contributions. From the partition function, all thermodynamic properties can be derived. For instance, the ideal gas entropy and heat capacity of 2,4,6-trimethylnonane have been determined over a range of temperatures. nist.gov

The following table summarizes some of the key thermochemical and physical properties of 2,4,6-trimethylnonane, many of which can be predicted and validated through computational methods.

PropertyValueSource
Molecular Formula C₁₂H₂₆ nih.gov
Molecular Weight 170.33 g/mol nih.gov
CAS Registry Number 62184-10-5 nih.gov
Boiling Point 193.323 °C at 760 mmHg nih.gov
Density 0.748 g/cm³ nih.gov
Enthalpy of Vaporization (ΔvapH) 43.1 kJ/mol at 468.15 K nist.gov

These theoretically predicted and experimentally validated data points are crucial for the practical application and understanding of the chemical behavior of 2,4,6-trimethylnonane.

Enthalpies and Free Energies of Formation and Reaction

The standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°) are fundamental thermodynamic properties that quantify the stability of a compound. While experimental determination of these values for every isomer of dodecane (B42187) is challenging, computational methods provide a reliable alternative.

The National Institute of Standards and Technology (NIST) WebBook provides an experimentally determined enthalpy of vaporization for 2,4,6-trimethylnonane. nist.gov

Table 1: Experimental Enthalpy of Vaporization of 2,4,6-Trimethylnonane

PropertyValueTemperature (K)
Enthalpy of Vaporization (ΔvapH)46.4 kJ/mol354

This table is interactive. Users can sort the data by clicking on the column headers.

Prediction of Critical Properties and Phase Equilibria

The critical properties of a substance, including its critical temperature, pressure, and density, define the conditions at which the liquid and gas phases become indistinguishable. These properties are essential for designing and optimizing chemical processes involving supercritical fluids.

Critically evaluated data for the critical properties and phase equilibria of 2,4,6-trimethylnonane are available through the NIST/TRC Web Thermo Tables. nist.gov These datasets are the result of dynamic data analysis and provide recommended values for properties such as normal boiling temperature, critical temperature, critical pressure, and critical density. nist.gov

Computational studies on branched alkanes have employed methods like optimized Mie potentials to predict phase equilibria. copernicus.org These models are optimized to reproduce experimental saturated liquid densities and vapor pressures and can be used to calculate critical temperatures and densities by fitting simulation data to the law of rectilinear diameters and density scaling laws. copernicus.org While specific predicted values for 2,4,6-trimethylnonane from such studies are not publicly available, the methodologies have been successfully applied to a range of branched alkanes.

Reaction Pathway Analysis and Transition State Theory Calculations

Understanding the reaction mechanisms of 2,4,6-trimethylnonane, particularly in high-temperature environments like combustion, is crucial for developing accurate kinetic models. Computational chemistry plays a pivotal role in elucidating these complex reaction networks.

Elucidation of Elementary Reaction Steps

The pyrolysis and combustion of large alkanes like 2,4,6-trimethylnonane proceed through a complex series of elementary reaction steps, including initiation, hydrogen abstraction, isomerization, and beta-scission. Computational methods are employed to identify the most probable reaction pathways and the transient species involved.

For instance, in the pyrolysis of alkanes, the initial step is typically the breaking of a C-C bond to form two smaller alkyl radicals. dtic.mil Subsequent reactions involve the abstraction of hydrogen atoms from the fuel molecule by these radicals, leading to the formation of a variety of smaller hydrocarbons and radicals. The specific branching structure of 2,4,6-trimethylnonane will influence the relative rates of these elementary steps.

Automated reaction mechanism generation tools can be used to explore the vast number of potential elementary reactions. mit.edu These tools utilize a set of predefined reaction templates to build a comprehensive reaction network for a given fuel molecule.

Kinetic Parameter Estimation from Theoretical Models

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of elementary chemical reactions. fiveable.mewikipedia.org It is based on the concept of a transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. fiveable.mewikipedia.org

By calculating the properties of the reactants and the transition state using quantum mechanical methods, it is possible to estimate the activation energy and the pre-exponential factor of the Arrhenius equation, and thus the rate constant of the reaction. fiveable.me For complex molecules like 2,4,6-trimethylnonane, these calculations can be computationally intensive.

High-throughput, automated workflows have been developed to calculate reaction rates for a large number of elementary reactions. vedantu.com These methods combine automated saddle-point geometry searches with TST calculations to provide kinetic parameters for detailed kinetic models. While specific kinetic parameters for the elementary reactions of 2,4,6-trimethylnonane are not readily found in the literature, the theoretical frameworks for their estimation are well-established.

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Trimethylnonane

Chromatographic Separation and Detection Methodologies

Chromatography is a fundamental technique for separating 2,4,6-trimethylnonane from complex mixtures. chemijournal.com The choice of chromatographic method depends on the specific analytical goal, such as routine quantification, separation from other isomers, or enantiomeric resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 2,4,6-trimethylnonane. chemijournal.comjocpr.com In GC-MS, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. jocpr.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For the qualitative analysis of 2,4,6-trimethylnonane, the retention time in the gas chromatogram provides an initial identification, which is then confirmed by matching the obtained mass spectrum with reference spectra in databases like the NIST library. nih.govgcms.cz The mass spectrum of 2,4,6-trimethylnonane will exhibit characteristic fragmentation patterns resulting from the cleavage of its branched structure.

Quantitative analysis using GC-MS involves creating a calibration curve from standards of known concentrations. nih.govmdpi.com By comparing the peak area of 2,4,6-trimethylnonane in a sample to the calibration curve, its concentration can be accurately determined. nih.gov The use of an internal standard, a compound with similar chemical properties added to both the standards and samples, can improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response. nih.gov

Below is a table summarizing typical parameters for GC-MS analysis of branched alkanes:

ParameterValue
Column Type Capillary
Stationary Phase e.g., Petrocol DH, DB-5ms
Column Dimensions e.g., 150 m x 0.25 mm x 1.0 µm
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Ramped, e.g., 40°C to 300°C
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)

This table presents example parameters and specific conditions may vary depending on the instrument and application. jocpr.comnist.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For highly complex samples containing numerous isomers and structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govcopernicus.org In GCxGC, two columns with different separation mechanisms (e.g., nonpolar and polar) are coupled in series. copernicus.org This orthogonal separation provides a much higher peak capacity, allowing for the resolution of co-eluting compounds that would overlap in a single-column separation. nih.gov

When analyzing complex hydrocarbon mixtures, such as petroleum products, GCxGC can effectively separate branched alkanes like 2,4,6-trimethylnonane from other aliphatic and aromatic compounds. nih.govdlr.de The resulting two-dimensional chromatogram displays structured patterns where compounds of similar chemical classes elute in specific regions, facilitating their identification. nih.gov Coupling GCxGC with a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) allows for both quantification and confident identification of the separated components. nih.govcopernicus.org

Chiral Chromatography for Enantiomeric Resolution

2,4,6-Trimethylnonane possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers) that are non-superimposable mirror images of each other. nih.gov These enantiomers often exhibit different biological activities. researchgate.net Chiral chromatography is the primary method used to separate and resolve these enantiomers. chiralpedia.comchromatographyonline.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. researchgate.netchromatographyonline.com Polysaccharide-based CSPs are widely used for this purpose. chromatographyonline.com The choice of the mobile phase is also critical and can be either normal-phase, reversed-phase, or polar organic. chromatographyonline.com The development of a successful chiral separation method often involves screening different CSPs and mobile phase compositions to achieve optimal resolution of the enantiomers of 2,4,6-trimethylnonane. chromatographyonline.com

Hyphenated Techniques in Environmental and Chemical Analysis

Hyphenated techniques, which involve the coupling of two or more analytical instruments, are crucial for the comprehensive analysis of compounds like 2,4,6-trimethylnonane in various matrices. chemijournal.comresearchgate.net The combination of a separation technique with a spectroscopic detection method provides both separation and identification capabilities in a single analysis. nih.gov

Commonly employed hyphenated techniques include:

GC-MS: As discussed earlier, this is a cornerstone for the analysis of volatile organic compounds. chemijournal.com

GC-IR (Gas Chromatography-Infrared Spectroscopy): Provides information about the functional groups present in the molecule. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): While less common for volatile alkanes, it can be used for less volatile derivatives or in specific applications. researchgate.netsaspublishers.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): Directly couples the separation power of LC with the detailed structural information provided by NMR. researchgate.netnih.gov

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): Combines the superior separation of GCxGC with the identification power of MS, making it ideal for analyzing trace levels of 2,4,6-trimethylnonane in complex environmental or biological samples. scispace.comnih.gov

These hyphenated techniques are instrumental in environmental monitoring, petroleum analysis, and metabolomics, where the identification and quantification of specific isomers of branched alkanes are often required. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including 2,4,6-trimethylnonane. numberanalytics.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. ipb.pt

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are the starting point for structural analysis.

¹H NMR (Proton NMR): Provides information about the different types of protons in the molecule, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity between neighboring protons (spin-spin coupling). ethernet.edu.et The ¹H NMR spectrum of 2,4,6-trimethylnonane would show distinct signals for the methyl, methylene (B1212753), and methine protons, with their splitting patterns revealing their adjacent protons.

¹³C NMR (Carbon-13 NMR): Shows the different types of carbon atoms in the molecule. ethernet.edu.et The chemical shift of each carbon signal indicates its chemical environment. The ¹³C NMR spectrum of 2,4,6-trimethylnonane would display separate peaks for each unique carbon atom in the nonane (B91170) backbone and the methyl branches.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all the proton and carbon signals, especially in complex molecules. youtube.comyoutube.com These experiments reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically over two or three bonds. youtube.com This helps to establish the connectivity of protons within the molecule's backbone and side chains.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. youtube.com This allows for the direct assignment of a proton signal to its attached carbon atom.

The following table outlines the expected NMR data for 2,4,6-trimethylnonane, although specific chemical shifts can vary slightly depending on the solvent and other experimental conditions.

NucleusTechniqueExpected Chemical Shift Range (ppm)Key Information Provided
¹H 1D NMR~0.8-1.5Positions and environments of methyl, methylene, and methine protons.
¹³C 1D NMR~10-40Number and types of unique carbon atoms.
¹H-¹H COSYN/AConnectivity between adjacent protons.
¹H-¹³C HSQC/HMQCN/ADirect one-bond correlations between protons and carbons.
¹H-¹³C HMBCN/ALong-range (2-3 bond) correlations, confirming the placement of methyl groups.

This table provides a general overview of the expected NMR data. nih.govspectrabase.com

By combining the information from these various 1D and 2D NMR experiments, the complete and unambiguous structure of 2,4,6-trimethylnonane can be determined. researchgate.netyoutube.com

Application of Advanced NMR for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a molecule with multiple chiral centers like 2,4,6-trimethylnonane, advanced NMR methods are indispensable for assigning the relative stereochemistry.

For instance, specific NOE correlations between the protons of the methyl groups and the methine protons along the nonane backbone can differentiate between syn and anti relationships of the substituents. While specific experimental data for 2,4,6-trimethylnonane is not broadly published, the principles of these techniques are widely applied to similar branched alkanes for stereochemical elucidation. ipb.pt The interpretation relies on the fact that the intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei.

Table 1: Expected ¹³C NMR Chemical Shifts for 2,4,6-Trimethylnonane (Note: Precise chemical shifts can vary with solvent and stereoisomer. Data is representative.)

Carbon AtomExpected Chemical Shift (ppm)
Methyl (C1, C1', C1'')19-23
Methylene (CH₂)30-45
Methine (CH)25-35

Data inferred from general alkane NMR databases and principles. nih.gov

Vibrational Spectroscopy: Infrared and Raman Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a unique fingerprint for the compound. eag.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). As an alkane, 2,4,6-trimethylnonane is characterized by the presence of C-H and C-C single bonds. The FTIR spectrum is dominated by absorption bands corresponding to the stretching and bending vibrations of these bonds. nih.gov

The primary functional groups to be identified are the methyl (-CH₃) and methylene (-CH₂) groups, as well as the methine (C-H) moieties.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in alkanes.

C-H Bending: Absorptions around 1465 cm⁻¹ are typically due to methylene scissoring and asymmetrical methyl bending. A distinct peak around 1375 cm⁻¹ is indicative of the symmetrical bending of methyl groups. The presence of a gem-dimethyl group (as part of the isopropyl end) may lead to a split in this region.

Table 2: Characteristic FTIR Absorption Bands for 2,4,6-Trimethylnonane

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch (methyl & methylene)2850-2970Strong
C-H Bend (methylene scissoring)~1465Medium
C-H Bend (methyl, symmetric)~1375Medium

Source: Based on general spectroscopic data for alkanes and available data from PubChem. nih.gov

Raman spectroscopy is a complementary technique to FTIR. eag.com It measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For a symmetric molecule like an alkane, certain vibrations may be Raman-active but IR-inactive, and vice-versa. The C-C bond vibrations, which are often weak in the IR spectrum, can produce stronger signals in the Raman spectrum, providing valuable information about the carbon skeleton.

Vibrational Optical Activity (VOA), which includes Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD), is a powerful chiroptical spectroscopy technique. Since 2,4,6-trimethylnonane is chiral, its enantiomers would interact differently with circularly polarized light. VOA spectra provide detailed stereochemical information, including the absolute configuration of chiral molecules, which is a significant advantage over standard vibrational spectroscopy. The spectra are highly sensitive to the three-dimensional structure, making VOA an excellent tool for the stereochemical assignment of complex chiral alkanes.

Mass Spectrometry Fragmentation Analysis for Isomer Differentiation

Mass spectrometry (MS) is a destructive analytical technique that ionizes molecules and then separates the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure and can be used as a fingerprint for identification and for differentiating between isomers. libretexts.org

For branched alkanes like 2,4,6-trimethylnonane (molar mass: 170.33 g/mol ), electron ionization (EI) typically leads to extensive fragmentation. nist.gov The molecular ion peak ([M]⁺) at m/z = 170 may be weak or absent due to the instability of the parent ion. libretexts.orgdocbrown.info The fragmentation pattern is dominated by the formation of stable secondary and tertiary carbocations resulting from the cleavage of C-C bonds.

Cleavage is most likely to occur at the branching points, as this leads to the formation of more stable carbocations. libretexts.org For 2,4,6-trimethylnonane, characteristic fragmentation pathways would involve the loss of alkyl radicals.

Table 3: Predicted Key Mass Spectrometry Fragments for 2,4,6-Trimethylnonane

m/z ValuePossible Fragment IonNeutral Loss
155[C₁₁H₂₃]⁺CH₃ (Methyl)
127[C₉H₁₉]⁺C₃H₇ (Propyl)
99[C₇H₁₅]⁺C₅H₁₁ (Pentyl)
71[C₅H₁₁]⁺C₇H₁₅ (Heptyl)
57[C₄H₉]⁺C₈H₁₇ (Octyl)
43[C₃H₇]⁺C₉H₁₉ (Nonyl)

This fragmentation pattern can be used to distinguish 2,4,6-trimethylnonane from its other isomers, such as n-dodecane. Linear alkanes like n-dodecane show a characteristic pattern of fragment clusters separated by 14 mass units (corresponding to CH₂ groups), which would be different from the pattern dominated by cleavage at branch points seen for 2,4,6-trimethylnonane. libretexts.org

Emerging Sensor Technologies for 2,4,6-Trimethylnonane Detection

The detection of specific volatile organic compounds (VOCs) like 2,4,6-trimethylnonane is crucial in various fields, including environmental monitoring and industrial process control. Emerging sensor technologies offer the potential for rapid, sensitive, and selective detection. nih.gov

Sensors based on nanomaterials are at the forefront of chemical detection technology due to their high surface-area-to-volume ratio, enhanced reactivity, and unique electronic and optical properties. nih.govmdpi.com These sensors can be designed to detect hydrocarbons, including branched alkanes.

Several types of nanomaterials are employed in these sensors:

Metal Oxide Nanoparticles: Materials like SnO₂, ZnO, and TiO₂ are used in chemiresistive sensors. When hydrocarbon molecules adsorb onto the surface of the heated metal oxide, they can undergo oxidation, which changes the electrical resistance of the material. This change in resistance is the sensing signal.

Carbon Nanotubes (CNTs) and Graphene: These carbon-based nanomaterials offer exceptional electrical conductivity and a large surface area. nih.gov Functionalizing their surfaces with specific polymers or other molecules can create sensors that selectively adsorb certain hydrocarbons. The adsorption event alters the electronic properties of the carbon nanomaterial, which can be measured as a change in conductance or capacitance.

Quantum Dots (QDs): These are semiconductor nanocrystals whose fluorescence properties are highly sensitive to their environment. researchgate.net The adsorption of hydrocarbon molecules onto the surface of QDs can quench their fluorescence, providing a highly sensitive optical detection mechanism.

While sensors specifically tailored for 2,4,6-trimethylnonane are not widely documented, the principles used for general hydrocarbon detection are directly applicable. researchgate.net The development of sensor arrays, where each sensor has a slightly different selectivity, combined with pattern recognition algorithms, can enable the identification of specific VOCs like 2,4,6-trimethylnonane within a complex mixture.

Electronic Noses and Pattern Recognition Approaches

Electronic noses, also known as e-noses, are sophisticated analytical instruments designed to mimic the mammalian olfactory system. They are utilized for the detection and differentiation of complex volatile organic compounds (VOCs). mdpi.commdpi.com An electronic nose system is typically composed of an array of cross-selective gas sensors and a pattern recognition system. mdpi.comtaylorfrancis.com When exposed to a vaporous sample, each sensor in the array exhibits a unique response, creating a distinct "fingerprint" or "smell print" for the analyzed vapor. mdpi.commdpi.com This technology offers a rapid, non-invasive, and portable alternative to traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds such as 2,4,6-trimethylnonane. mdpi.comtaylorfrancis.commdpi.com

The core of an electronic nose's capability lies in its sensor array. Various types of sensors can be employed, with metal oxide semiconductor (MOS) sensors being a common choice for their sensitivity to a wide range of VOCs, including hydrocarbons. mdpi.comdntb.gov.ua Other sensor technologies, such as those based on conductive polymers, quartz crystal microbalances (QCM), and surface acoustic wave (SAW) devices, are also utilized, each offering different selectivity and sensitivity profiles. For the detection of alkanes like 2,4,6-trimethylnonane, a sensor array would be selected to ensure that the subtle differences in the chemical properties of this branched alkane, when compared to other VOCs, can be discerned. For instance, a study on the detection of adulteration in sesame oil employed an e-nose with a TGS813 sensor specifically designed for aliphatic alkanes. mdpi.com

The data generated by the sensor array is a high-dimensional dataset where each dimension corresponds to the response of a single sensor over time. To interpret these complex datasets and identify the presence of specific compounds like 2,4,6-trimethylnonane, advanced pattern recognition algorithms are essential. mdpi.comresearchgate.net These algorithms are trained on known samples to build a classification model that can later be used to identify unknown samples.

Commonly employed pattern recognition techniques include:

Principal Component Analysis (PCA): An unsupervised technique used for dimensionality reduction and data visualization. PCA can reveal clustering of samples based on their vapor profiles, which can help in the initial differentiation of 2,4,6-trimethylnonane from other compounds. mdpi.commdpi.com

Linear Discriminant Analysis (LDA): A supervised method that aims to find a linear combination of features that best separates two or more classes of objects. LDA is often used to build classification models for identifying specific VOCs. mdpi.comuma.ac.ir

Support Vector Machines (SVM): A powerful supervised learning model used for classification and regression analysis. SVMs can effectively handle high-dimensional data and are capable of creating a robust model for the identification of 2,4,6-trimethylnonane. mdpi.comresearchgate.net

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks. ANNs can learn complex, non-linear relationships in the data, making them highly effective for classifying the subtle "smell prints" of different VOCs. mdpi.comuma.ac.ir

While direct research focusing exclusively on the detection of 2,4,6-trimethylnonane using electronic noses is not extensively documented, the established success of this technology in analyzing complex VOC mixtures containing various alkanes and branched alkanes demonstrates its significant potential. For example, electronic noses have been successfully used to differentiate between various grades of fuel, which contain a multitude of branched-chain alkanes. Furthermore, the detection of methyl alkanes in exhaled breath for medical diagnosis highlights the sensitivity of e-nose technology to this class of compounds. mdpi.com The application of an electronic nose for the analysis of 2,4,6-trimethylnonane would involve exposing the sensor array to the headspace vapor of a sample containing the compound. The resulting sensor responses would then be processed using a pre-trained pattern recognition model to confirm the presence and potentially estimate the concentration of 2,4,6-trimethylnonane.

The table below summarizes the typical components and methodologies that would be employed in an electronic nose system for the characterization of 2,4,6-trimethylnonane.

ComponentDescriptionExamples
Sensor Array A collection of diverse gas sensors that respond differently to various volatile compounds.Metal Oxide Semiconductor (MOS) sensors (e.g., TGS813 for aliphatic alkanes), Conducting Polymer (CP) sensors, Quartz Crystal Microbalance (QCM) sensors, Surface Acoustic Wave (SAW) sensors. mdpi.com
Data Acquisition The process of converting the analog sensor responses into a digital format for analysis.A microcontroller or a dedicated data acquisition card.
Pattern Recognition Algorithms used to analyze the sensor data and classify the volatile compounds.Principal Component Analysis (PCA), Linear Discriminant Analysis (LDA), Support Vector Machines (SVM), Artificial Neural Networks (ANN). mdpi.commdpi.com

The subsequent table details research findings on the application of electronic noses for the analysis of related volatile compounds, illustrating the potential for characterizing 2,4,6-trimethylnonane.

Research AreaTarget AnalytesPattern Recognition MethodsOutcome
Food AdulterationVolatile compounds in sesame oil, including aliphatic alkanes.PCA, LDA, SVM, ANNHigh classification accuracies for detecting adulteration, demonstrating sensitivity to different oil compositions. mdpi.com
Medical DiagnosticsMethyl alkanes in exhaled breath.Advanced statistical and machine learning techniques.Successful differentiation of breath profiles under different physiological states. mdpi.com
Environmental MonitoringVolatile chloralkanes and chloroalkenes.Custom gas recognition models.Linear correlation with GC results, showing reliability in quantifying specific VOCs. nih.gov

Reaction Mechanisms and Chemical Kinetics of 2,4,6 Trimethylnonane Transformations

Oxidation Mechanisms and Combustion Chemistry

The transformation of alkanes through oxidation is a cornerstone of combustion science. However, the specific kinetics and detailed chemical mechanisms for 2,4,6-trimethylnonane are not well-documented in the public domain.

Low-Temperature and High-Temperature Oxidation Kinetics

Research into the oxidation of alkanes typically distinguishes between low-temperature (< 800 K) and high-temperature (> 800 K) regimes, each with distinct reaction pathways. For many common fuels, detailed kinetic models exist that describe the rates of key elementary reactions. However, no such specific kinetic data or dedicated studies on the low- and high-temperature oxidation of 2,4,6-trimethylnonane could be located. General alkane oxidation mechanisms involve hydrogen abstraction, alkyl radical isomerization, and the formation of various oxygenated intermediates, but the specific rate constants and branching ratios for 2,4,6-trimethylnonane are not available.

Detailed Chemical Mechanisms for Branched Alkane Combustion

The combustion of branched alkanes is known to be complex, with the structure of the molecule heavily influencing its ignition properties and the formation of pollutants. While general models for branched alkane combustion exist, they are often based on studies of more common isomers like those of isooctane. A detailed chemical mechanism for 2,4,6-trimethylnonane, which would include a comprehensive set of elementary reactions and their associated kinetic parameters, has not been found in the surveyed literature. Such a mechanism would be crucial for accurately simulating its combustion behavior in practical applications.

Pyrolysis and Thermal Decomposition Pathways

Pyrolysis, the thermal decomposition of a compound in the absence of an oxidizing agent, is a fundamental process in both combustion and chemical synthesis. The C-C and C-H bond dissociation energies within an alkane determine its primary decomposition pathways. For 2,4,6-trimethylnonane, it can be hypothesized that the initial bond scission would likely occur at the more substituted carbon atoms due to the lower bond dissociation energies. However, without experimental or computational studies, the specific product distributions and the kinetics of its pyrolysis remain speculative.

Catalytic Transformations of 2,4,6-Trimethylnonane

Catalytic processes are vital for the industrial conversion of alkanes into more valuable products. These transformations include cracking, isomerization, and reforming.

Heterogeneous and Homogeneous Catalysis for Alkane Conversion

Both heterogeneous (solid catalyst) and homogeneous (soluble catalyst) systems are employed for alkane conversion. Heterogeneous catalysts, such as zeolites, are widely used in industrial cracking and isomerization. Homogeneous catalysts, often based on transition metal complexes, can offer high selectivity under milder conditions. While the general principles of these catalytic processes are understood, there is no specific research available on their application to 2,4,6-trimethylnonane.

Mechanistic Studies of Catalytic Cracking and Isomerization

The mechanisms of catalytic cracking and isomerization of alkanes over solid acid catalysts typically involve the formation of carbenium ion intermediates. The stability of these intermediates, which is influenced by the branching of the alkane, dictates the product distribution. For 2,4,6-trimethylnonane, one could predict potential cracking and isomerization products based on the stability of possible carbenium ion intermediates. However, without dedicated mechanistic studies, these predictions remain theoretical. No experimental data on the catalytic cracking or isomerization of 2,4,6-trimethylnonane, including product yields and reaction kinetics, were identified.

Radical Reactions Involving 2,4,6-Trimethylnonane

The transformation of 2,4,6-trimethylnonane, a highly branched alkane, is predominantly governed by free-radical reactions, particularly at elevated temperatures characteristic of combustion and pyrolysis. These reactions are initiated by the cleavage of a covalent bond to form two radicals, a process that requires a significant energy input, such as heat or light. The stability of the resulting radicals plays a crucial role in determining the subsequent reaction pathways.

In the case of 2,4,6-trimethylnonane, the carbon-carbon (C-C) bonds are more susceptible to cleavage than the carbon-hydrogen (C-H) bonds due to their lower bond dissociation energies. The presence of tertiary carbon atoms (at positions 2, 4, and 6) leads to the formation of relatively stable tertiary radicals upon C-H bond cleavage. The general mechanism of radical reactions involving alkanes like 2,4,6-trimethylnonane proceeds through three main stages:

Initiation: The process begins with the homolytic cleavage of a bond, typically a C-C bond in larger alkanes, to generate two alkyl radicals. For instance, the pyrolysis of a large alkane can be initiated by the fission of a C-C bond, producing smaller alkyl radicals.

Propagation: These initial radicals are highly reactive and can abstract a hydrogen atom from another 2,4,6-trimethylnonane molecule, leading to the formation of a new alkane molecule and a new, larger radical. This new radical can then undergo further reactions, such as β-scission (cleavage of a C-C bond beta to the radical center) to produce an alkene and a smaller alkyl radical. This creates a chain reaction, as the newly formed radical can participate in further propagation steps. The rate of pyrolysis and the distribution of products are influenced by the molecular weight and the degree of branching in the alkane. mdpi.comnih.gov

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur through the recombination of two alkyl radicals, or an alkyl radical with a halogen radical in halogenation reactions.

The structure of 2,4,6-trimethylnonane, with its multiple methyl branches, influences the specific products formed during radical reactions. The presence of tertiary hydrogens makes them more susceptible to abstraction compared to primary and secondary hydrogens, leading to a higher proportion of products derived from the corresponding tertiary radicals.

Role of 2,4,6-Trimethylnonane as a Model Compound in Chemical Kinetics Studies

While specific studies focusing solely on 2,4,6-trimethylnonane as a model compound are not extensively documented in publicly available literature, its structural characteristics make it a relevant candidate for inclusion in surrogate fuel mixtures for jet and diesel fuels. The study of similar large, branched alkanes, such as iso-octane (2,2,4-trimethylpentane) and iso-cetane (2,2,4,4,6,8,8-heptamethylnonane), provides a framework for understanding the potential role of 2,4,6-trimethylnonane in kinetic modeling. osti.gov

The key properties of branched alkanes that are of interest in chemical kinetics studies include:

Ignition Delay: This is a critical parameter in engine performance, and the branching structure of an alkane significantly affects its autoignition characteristics.

Flame Speed: The rate at which a flame propagates through a fuel-air mixture is influenced by the fuel's chemical kinetics.

Product Formation: The distribution of combustion products, including pollutants like soot and nitrogen oxides, is dependent on the fuel's molecular structure and the reaction pathways it undergoes.

The table below illustrates the typical classes of compounds found in jet fuel, highlighting the importance of including branched alkanes (iso-paraffins) in surrogate mixtures to accurately represent the real fuel's properties.

Compound ClassTypical Percentage in Jet FuelRepresentative Surrogate Components
Normal Paraffins20-45%n-Dodecane, n-Hexadecane
Iso-paraffins 15-30% Iso-octane, Iso-cetane, 2,4,6-Trimethylnonane (potential)
Cycloparaffins20-35%Methylcyclohexane, Decalin
Aromatics15-25%Toluene, Alkylbenzenes

The inclusion of branched alkanes like 2,4,6-trimethylnonane in surrogate fuel models is essential for accurately simulating the combustion behavior of real-world fuels, particularly in advanced engine designs that operate under a wide range of temperatures and pressures. Further research dedicated to the specific reaction kinetics of 2,4,6-trimethylnonane would enhance the fidelity of these surrogate models.

Environmental Occurrence, Fate, and Transport of 2,4,6 Trimethylnonane

Natural and Anthropogenic Sources in Environmental Compartments

2,4,6-Trimethylnonane (C₁₂H₂₆) is a saturated, branched-chain hydrocarbon that has been identified in various environmental compartments, originating from both geological and biological sources, as well as from human activities.

Occurrence in Petroleum and Geochemical Samples

As a branched alkane, 2,4,6-trimethylnonane is a natural component of crude oil and petroleum products. Its presence is an expected characteristic of these complex hydrocarbon mixtures. Consequently, it is found in geochemical samples associated with petroleum exploration and extraction activities. Beyond its fossil fuel origins, this compound has also been isolated from at least one marine organism, the sea cucumber, indicating a potential for biogenic production in the marine environment.

Presence as Volatile Organic Compounds (VOCs) in Various Emissions

2,4,6-Trimethylnonane is classified as a Volatile Organic Compound (VOC), a group of chemicals that readily evaporate into the atmosphere. nih.gov A primary anthropogenic source of this compound into the air is through emissions from internal combustion engines. It has been specifically identified as a component of vehicle exhaust from gasoline-powered cars. hse.gov.ukresearchgate.netorientjchem.org While it is a known constituent of petroleum-based fuels, detailed information regarding its emission from a wide array of other industrial sources is not extensively documented in publicly available literature.

Atmospheric Chemistry and Degradation Pathways

Once released into the atmosphere, 2,4,6-trimethylnonane, like other alkanes, undergoes chemical transformation processes that determine its atmospheric lifetime and potential impacts.

Photooxidation and Reaction with Atmospheric Radicals

Formation and Fate of Atmospheric Oxidation Products

Following the initial reaction with hydroxyl radicals, the resulting alkyl radical from 2,4,6-trimethylnonane will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of this peroxy radical is complex and can proceed via several pathways, primarily through reactions with nitric oxide (NO) or other peroxy radicals. These reactions lead to the formation of a variety of oxygenated products. Based on the atmospheric chemistry of other branched alkanes, the expected oxidation products of 2,4,6-trimethylnonane would include a range of aldehydes, ketones, and organic nitrates. The specific structure and distribution of these products will depend on the position of the initial hydrogen abstraction on the 2,4,6-trimethylnonane molecule. The ultimate fate of these oxidation products involves further degradation, potential contribution to the formation of secondary organic aerosol (SOA), or removal from the atmosphere through wet or dry deposition. However, detailed studies identifying and quantifying the specific atmospheric oxidation products of 2,4,6-trimethylnonane are currently lacking in the scientific literature.

Aquatic and Soil Environmental Partitioning and Behavior

The environmental fate of 2,4,6-trimethylnonane is also governed by its behavior in water and soil. Its physical and chemical properties dictate how it partitions between these environmental compartments and its susceptibility to degradation.

Due to its nonpolar, hydrocarbon structure, 2,4,6-trimethylnonane is expected to have very low water solubility. While specific experimental data for its solubility is not available, a structurally similar compound, 2,4,6-trimethylnonane-4-thiol, is reported to be insoluble in water. This low solubility suggests that in aquatic environments, 2,4,6-trimethylnonane will preferentially partition to organic matter in sediment and suspended particles.

Adsorption and Desorption Dynamics in Environmental Matrices

The mobility of 2,4,6-trimethylnonane in the environment is significantly influenced by its adsorption and desorption behavior in soil and sediment. Due to the absence of direct experimental data for this specific compound, its interaction with environmental matrices is primarily understood through estimations based on its physicochemical properties, most notably its octanol-water partition coefficient (log K_ow_).

With a high estimated log K_ow_ value, 2,4,6-trimethylnonane is expected to exhibit strong adsorption to the organic fraction of soils and sediments. The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a key parameter used to predict the extent of this adsorption. Quantitative Structure-Activity Relationship (QSAR) models and tools like the EPA's EPI Suite™ utilize the log K_ow_ to estimate the K_oc_. epa.govchemsafetypro.com For compounds with a high log K_ow_ such as 2,4,6-trimethylnonane, the K_oc_ is predicted to be high, indicating a strong tendency to bind to soil organic matter and a correspondingly low mobility in soil. chemsafetypro.com

The adsorption process for non-polar organic compounds like 2,4,6-trimethylnonane is primarily driven by hydrophobic interactions. The compound will preferentially partition from the aqueous phase into the organic matter of soil and sediment to minimize its contact with water. Desorption, the reverse process, is consequently expected to be slow. This strong binding and slow release mean that 2,4,6-trimethylnonane is likely to be persistent in the solid phases of the environment, with limited potential for leaching into groundwater.

The table below presents estimated physicochemical properties of 2,4,6-trimethylnonane that are crucial for understanding its adsorption and desorption dynamics.

Table 1: Estimated Physicochemical Properties of 2,4,6-Trimethylnonane Relevant to Adsorption/Desorption

PropertyEstimated ValueSource
Molecular Weight170.33 g/mol nih.gov
Boiling Point192-193.323 °C chemnet.comchemicalbook.com
Density0.748 g/cm³ chemnet.com
Vapor Pressure0.652 mmHg at 25°C chemnet.com
Log K_ow (Octanol-Water Partition Coefficient)5.8 nih.gov
Estimated Log K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient)High (specific value not available)Inferred from high Log K_ow_ chemsafetypro.com

Bioavailability and Bioconcentration in Environmental Organisms (non-human)

The potential for 2,4,6-trimethylnonane to be taken up and accumulated by non-human organisms is a critical aspect of its environmental risk profile. Bioavailability, the fraction of the chemical in the environment that is available for uptake by organisms, is closely linked to its adsorption characteristics. Given its strong tendency to adsorb to soil and sediment, the bioavailability of 2,4,6-trimethylnonane in the water column is expected to be low.

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The bioconcentration factor (BCF) is a measure of this potential. For hydrophobic compounds like 2,4,6-trimethylnonane, the BCF is often estimated from the log K_ow_. epa.gov A high log K_ow_ generally correlates with a high BCF, suggesting a significant potential for the compound to accumulate in the fatty tissues of aquatic organisms. epa.gov

However, the relationship between log K_ow_ and BCF can become more complex for highly hydrophobic substances. For chemicals with a log K_ow_ above a certain threshold (often cited as >6), the BCF may not increase linearly and can even decrease. epa.gov This is because their extremely low water solubility can limit the rate of uptake across biological membranes. epa.gov

Various QSAR models and software like EPI Suite™ can be used to predict the BCF of 2,4,6-trimethylnonane. nih.gov While a specific experimentally determined BCF is not available, the high log K_ow_ of 5.8 suggests a significant potential for bioconcentration in fish and other aquatic organisms. nih.gov

Table 2: Estimated Bioconcentration Potential of 2,4,6-Trimethylnonane

ParameterEstimated Value/IndicationBasis for EstimationSource
Log K_ow5.8Computed Property nih.gov
Bioconcentration Factor (BCF)Predicted to be highCorrelation with high Log K_ow_ epa.govnih.gov

Environmental Transport Modeling and Distribution

Air-Surface Exchange and Long-Range Atmospheric Transport

The potential for 2,4,6-trimethylnonane to be transported over long distances in the atmosphere depends on its volatility and its partitioning between the gas and particulate phases. The compound's vapor pressure and Henry's Law Constant are key parameters in this assessment. The Henry's Law Constant (H) for a compound indicates its tendency to partition between air and water.

However, branched alkanes can also adsorb to atmospheric particulate matter. This partitioning behavior influences their atmospheric lifetime and transport distance. The UNIPAR model, for instance, has been used to study the formation of secondary organic aerosols from branched alkanes, indicating their role in atmospheric chemistry. nih.gov The long-range transport potential of 2,4,6-trimethylnonane would be influenced by factors such as wind patterns and atmospheric degradation rates.

Groundwater and Surface Water Transport Dynamics

The movement of 2,4,6-trimethylnonane in groundwater and surface water is largely dictated by its high hydrophobicity and strong adsorption to soil and sediment. As discussed in section 7.3.1, the high estimated K_oc_ value implies that the compound will be significantly retarded in its movement through the subsurface. chemsafetypro.com

In the event of a release to the soil surface, 2,4,6-trimethylnonane is expected to remain in the upper soil layers, with very limited potential to leach into groundwater. Any portion that does reach surface water bodies will likely partition to suspended sediments and bottom sediments, rather than remaining dissolved in the water column. This significantly reduces its mobility in aquatic systems and the potential for widespread contamination of water resources.

Studies on petroleum hydrocarbon contamination have shown that while some components can be mobile in groundwater, the less soluble and more hydrophobic compounds, like branched alkanes, tend to be less of a concern for groundwater contamination compared to more soluble components like BTEX (benzene, toluene, ethylbenzene, and xylenes).

Environmental Remediation and Sustainable Management Strategies for 2,4,6 Trimethylnonane

Bioremediation Approaches for Hydrocarbon Contamination

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For hydrocarbons like 2,4,6-trimethylnonane, this approach offers a potentially cost-effective and environmentally friendly solution.

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of branched-chain alkanes such as 2,4,6-trimethylnonane is a complex process initiated by the enzymatic oxidation of the alkane molecule. While linear alkanes are often preferentially assimilated by microorganisms, several bacterial strains have demonstrated the ability to degrade more complex, branched structures.

The initial and most crucial step in the aerobic degradation of alkanes is the introduction of an oxygen atom, a reaction catalyzed by enzymes known as alkane hydroxylases. frontiersin.orgnih.gov Several key enzyme systems are involved in the breakdown of both linear and branched alkanes:

Alkane Hydroxylase (AlkB) System: This is a well-characterized enzyme system, particularly in Pseudomonas species, that can oxidize medium-chain n-alkanes (C5–C12). frontiersin.org The Alk system is also capable of hydroxylating branched aliphatic compounds. frontiersin.org The system consists of three components: the alkane hydroxylase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT). frontiersin.org

Cytochrome P450 Monooxygenases (CYPs): These enzymes are widespread in hydrocarbon-degrading microorganisms. The CYP153 family, for instance, is known for its ability to hydroxylate medium-chain alkanes (C6 to C11) at the terminal position. frontiersin.org In some bacteria, such as Alcanivorax borkumensis SK2, cytochrome P450 enzymes are strongly induced by isoprenoid hydrocarbons like phytane, which is structurally similar to 2,4,6-trimethylnonane. nih.gov

LadA Hydroxylase: This enzyme, found in the thermophilic bacterium Geobacillus thermodenitrificans NG80-2, is specialized for the oxidation of long-chain alkanes (C15–C36). nih.gov

AlmA Monooxygenase: This flavin-binding monooxygenase is involved in the degradation of long-chain alkanes and has been identified in several bacterial genera, including Acinetobacter and Alcanivorax. nih.gov

Once the initial hydroxylation occurs, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. These fatty acids can then enter the β-oxidation pathway, where they are broken down into smaller molecules that can be used by the microorganism for energy and growth. nih.gov In the case of branched alkanes like the isoprenoid pristane (B154290) (2,6,10,14-tetramethylpentadecane), degradation can proceed through pathways involving both ω- and β-oxidation. nih.gov

Under anaerobic conditions, the degradation of alkanes can occur through different mechanisms, such as the addition of fumarate (B1241708) to the alkane molecule. nih.gov

Enzyme System Typical Substrate Range Key Features Relevance to 2,4,6-trimethylnonane
Alkane Hydroxylase (AlkB) C5–C12 n-alkanes, branched alkanesIntegral membrane non-heme iron monooxygenase system.Likely involved in the initial oxidation of 2,4,6-trimethylnonane.
Cytochrome P450 (CYP153) C6–C11 n-alkanesSoluble P450 enzymes with high regioselectivity. frontiersin.orgInduced by structurally similar isoprenoid hydrocarbons. nih.gov
LadA Hydroxylase C15–C36 n-alkanesFlavin-dependent oxygenase found in thermophiles. nih.govMay be relevant in high-temperature environments.
AlmA Monooxygenase Long-chain n-alkanesFlavin-binding monooxygenase. nih.govPotentially involved in the degradation of larger branched alkanes.

Bioaugmentation and Biostimulation Techniques for Enhanced Biodegradation

To enhance the natural degradation of hydrocarbons in contaminated environments, two main strategies are often employed: bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific microorganisms with known hydrocarbon-degrading capabilities into the contaminated site. ucdavis.edu This approach is based on the premise that the indigenous microbial population may lack the necessary metabolic pathways or be present in insufficient numbers to effectively degrade the contaminants. ucdavis.edu For diesel-contaminated soil, which contains a mixture of hydrocarbons including branched alkanes, bioaugmentation with laboratory-enriched diesel-degrading microorganisms has been shown to be highly effective. researchgate.net The success of bioaugmentation can be influenced by the ability of the introduced microorganisms to survive and compete with the native flora.

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the indigenous microbial populations by adding nutrients and other limiting factors. ucdavis.edu Common biostimulants for hydrocarbon-contaminated soils include inorganic fertilizers containing nitrogen and phosphorus, as well as organic amendments like manure. researchgate.net Studies have shown that biostimulation can significantly increase the degradation rate of diesel oil compared to natural attenuation. nih.gov In some cases, a combination of biostimulation and bioaugmentation has proven to be the most effective approach for remediating petroleum-contaminated soils. mdpi.com

Technique Description Advantages Considerations
Bioaugmentation Addition of exogenous microorganisms with specific degradative capabilities. ucdavis.eduCan introduce novel metabolic pathways; potentially faster initial degradation rates. researchgate.netIntroduced microbes must survive and compete; potential for ecological disruption.
Biostimulation Addition of nutrients (e.g., nitrogen, phosphorus) to stimulate indigenous microbes. ucdavis.eduEnhances the activity of already adapted microorganisms; generally lower cost. nih.govEffectiveness depends on the presence of competent indigenous degraders.

Phytoremediation Potential in Contaminated Soils

Phytoremediation is a technology that utilizes plants and their associated microorganisms to remove, degrade, or contain contaminants in soil and water. iiardjournals.org For soils contaminated with petroleum hydrocarbons, including branched alkanes, phytoremediation can be an effective and aesthetically pleasing remediation strategy. researchgate.net

The primary mechanism by which plants aid in the degradation of organic pollutants like 2,4,6-trimethylnonane is rhizodegradation . This process involves the release of root exudates (sugars, amino acids, and other organic compounds) that stimulate the growth and activity of hydrocarbon-degrading microorganisms in the rhizosphere (the soil region immediately surrounding the plant roots). iiardjournals.org

Certain plant species, such as legumes and grasses, have shown significant potential for the phytoremediation of hydrocarbon-contaminated soils. iiardjournals.org For instance, the combined use of alkane-degrading and plant growth-promoting bacteria has been shown to enhance the phytoremediation of diesel-contaminated soil. nih.gov Inoculating plants like carpet grass with a consortium of beneficial bacteria can lead to increased plant biomass, higher numbers of hydrocarbon-degrading bacteria in the rhizosphere, and consequently, enhanced hydrocarbon degradation. nih.gov

Furthermore, the addition of soil amendments like biochar can improve the effectiveness of phytoremediation by enhancing soil properties and providing a favorable habitat for microbial activity. mdpi.com

Physicochemical Treatment Technologies

In addition to biological methods, several physicochemical technologies can be employed for the remediation of sites contaminated with 2,4,6-trimethylnonane.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a group of technologies that rely on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH) to oxidize organic pollutants. researchgate.netufrn.brportalabpg.org.br These processes are particularly promising for the treatment of recalcitrant organic compounds like branched-chain alkanes that are resistant to conventional treatment methods. researchgate.net

The reaction of hydroxyl radicals with saturated aliphatic compounds like 2,4,6-trimethylnonane typically proceeds through hydrogen abstraction, leading to the formation of an organic radical that can then undergo further oxidation. ufrn.br

Several AOPs have been applied to the treatment of petroleum hydrocarbon-contaminated water and soil:

Fenton and Photo-Fenton Processes: These processes use a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical production through the use of UV light.

Ozonation (O₃): Ozone can directly react with organic compounds or decompose to form hydroxyl radicals, especially at higher pH.

H₂O₂/UV: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

Peroxymonosulfate (PMS) Activation: PMS can be activated by catalysts like nanoscale zero-valent iron (nZVI) to produce highly reactive sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals, which are effective in degrading total petroleum hydrocarbons in soil. nih.gov

The effectiveness of AOPs can be influenced by factors such as pH, the presence of radical scavengers, and the concentration of the oxidant and catalyst. ufrn.brnih.gov

AOP Method Reactants Primary Oxidant(s) Notes
Fenton Fe²⁺ + H₂O₂•OHEffective at acidic pH. ufrn.br
Photo-Fenton Fe²⁺ + H₂O₂ + UV light•OHEnhanced radical production with UV light.
Ozonation O₃O₃, •OHEfficiency of •OH generation increases with pH.
H₂O₂/UV H₂O₂ + UV light•OHDirect photolysis of H₂O₂.
PMS/nZVI Peroxymonosulfate + nanoscale zero-valent ironSO₄•⁻, •OHEffective for soil remediation over a wide pH range. nih.gov

Adsorption and Filtration Methods for Removal

Adsorption is a physical process where molecules of a substance (adsorbate) accumulate on the surface of a solid material (adsorbent). danamark.comazom.com This technology is widely used for the removal of organic contaminants from water. envirochemie.com

Activated carbon is a highly effective adsorbent for a wide range of organic compounds, including hydrocarbons. danamark.com Its large surface area and porous structure provide numerous sites for adsorption. researchgate.net The adsorption of hydrocarbons onto activated carbon is influenced by both the physical properties of the carbon (surface area, pore size distribution) and its surface chemistry. nih.gov Generally, enthalpies of adsorption on activated carbon are higher for linear and cyclic hydrocarbons compared to branched hydrocarbons. researchgate.net However, chemical activation of carbon can increase its surface area and pore volume, enhancing its adsorption capacity for various hydrocarbons. mdpi.com

For the removal of 2,4,6-trimethylnonane from water, passing the contaminated water through a bed of granular activated carbon (GAC) would be a viable treatment option. The effectiveness of the adsorption process depends on the contact time between the water and the activated carbon. danamark.com

In addition to activated carbon, other materials like zeolites and isoreticular metal-organic frameworks (IRMOFs) have been investigated for the selective adsorption of linear and branched alkanes. nih.gov These materials can separate alkanes based on their size and shape.

Filtration is a physical process that separates suspended particles from a fluid by passing it through a filter medium. envirochemie.com While filtration alone may not be effective for removing dissolved hydrocarbons like 2,4,6-trimethylnonane, it is often used as a pre-treatment step to remove larger particles and oil droplets before applying other technologies like adsorption or AOPs.

Membrane Separation Techniques for Effluent Treatment

The removal of hydrocarbons like 2,4,6-trimethylnonane from industrial wastewater is a critical step in pollution control. Membrane separation has emerged as a highly effective technology for treating oily wastewater due to its efficiency, even at low hydrocarbon concentrations. researchgate.net These technologies work by using a semi-permeable barrier to separate contaminants from water based on size, pressure, and concentration gradients. the-innovation.org

Various membrane processes are applicable, each suited for different stages of treatment. researchgate.netmdpi.com Microfiltration (MF) and ultrafiltration (UF) are often used for pre-treatment to remove larger oil droplets and suspended solids. Nanofiltration (NF) and reverse osmosis (RO) can then be employed for polishing the effluent, removing dissolved and finely emulsified hydrocarbons. researchgate.net The concentrated oil stream recovered from membrane separation can potentially be reprocessed, turning a waste product into a resource. mdpi.com

Recent innovations have led to the development of advanced membrane materials with enhanced performance. For instance, graphene oxide (GO) membranes have shown potential for the selective removal of aromatic hydrocarbons like benzene, toluene, and xylene (BTX) from wastewater. nih.gov Other research has focused on creating membranes with precisely controlled pore sizes and chemical functionalities to improve the balance between selectivity (the ability to separate target molecules) and permeability (the flow rate through the membrane). the-innovation.org Despite their advantages, a significant challenge in membrane technology is fouling, where the membrane surface becomes clogged, reducing its efficiency and lifespan. researchgate.net

Table 1: Comparison of Membrane Separation Techniques for Hydrocarbon Removal

Technique Primary Separation Mechanism Typical Application Advantages Limitations
Microfiltration (MF) Size Exclusion (0.1-10 µm) Removal of suspended solids and large oil droplets. mdpi.com High flux, lower pressure required. Does not remove emulsified or dissolved oils.
Ultrafiltration (UF) Size Exclusion (0.01-0.1 µm) Removal of emulsified oils, macromolecules, and bacteria. mdpi.com Effective barrier for fine emulsions. Susceptible to fouling by oils and surfactants.
Nanofiltration (NF) Size Exclusion & Charge Repulsion Removal of dissolved organics and divalent ions. researchgate.net High rejection of dissolved compounds. Higher operating pressure than UF/MF.
Reverse Osmosis (RO) Diffusion through a dense membrane Desalination and removal of very small dissolved molecules. researchgate.net Produces high-quality permeate (water). High energy consumption, prone to fouling.

| Membrane Distillation (MD) | Vapor Pressure Gradient | Treatment of high-salinity wastewater containing hydrocarbons. researchgate.net | Can use low-grade waste heat, high rejection of non-volatile compounds. | Lower flux rates, potential for membrane wetting. |

Sustainable Management of Hydrocarbon Pollution

Sustainable management of hydrocarbon pollution moves beyond "end-of-pipe" treatment to a holistic approach that integrates pollution prevention and resource efficiency throughout a product's life cycle. informaticsjournals.co.in This strategy is essential for industries handling compounds like 2,4,6-trimethylnonane to minimize their environmental footprint. The core idea is to shift from a linear "take-make-dispose" model to one that is more circular and regenerative. tcs.comnumberanalytics.com

Effective environmental management involves assessing potential health, safety, and environmental risks early in process development to minimize adverse effects and identify opportunities for improvement. informaticsjournals.co.in This proactive stance not only protects the environment but also aligns with increasingly stringent regulations and can lead to greater operational efficiency. informaticsjournals.co.inp2infohouse.org

Pollution Prevention and Waste Minimization in Industrial Processes

Pollution prevention aims to eliminate or reduce waste at its source rather than managing it after it has been created. slideshare.net For industries using 2,4,6-trimethylnonane as part of their processes, this involves a multi-faceted approach targeting emissions to air, water, and land. p2infohouse.org

Key strategies include:

Source Reduction: This can be achieved through process modifications, such as optimizing reaction conditions to reduce byproduct formation or switching to less hazardous raw materials. For volatile hydrocarbons, using floating roof tanks for storage can significantly reduce emissions. youtube.com

Operational and Maintenance Practices: A significant portion of hydrocarbon loss comes from leaks, spills, and inefficient operations. wa.gov Implementing robust leak detection and repair (LDAR) programs, improving process control, and ensuring proper maintenance of equipment like pumps and seals are crucial. youtube.com

Waste Stream Segregation: Preventing the mixing of different waste streams can simplify treatment and increase the potential for recycling. For example, segregating oily process water from stormwater runoff prevents the contamination of large volumes of water and reduces the load on treatment facilities. p2infohouse.org

Recycling and Reuse: Where possible, waste streams containing hydrocarbons should be recycled back into the process. kochmodular.com For instance, oily sludge can sometimes be reprocessed, and spent solvents can be recovered and purified for reuse. wa.gov

Table 2: Pollution Prevention and Waste Minimization Strategies in Hydrocarbon Processing

Strategy Category Specific Practice Environmental Benefit
Source Reduction Substitute hazardous chemicals with greener alternatives. Reduces toxicity of waste streams and workplace hazards.
Modify processes to improve efficiency and reduce byproducts. slideshare.net Decreases the volume and hazardous nature of waste generated.
Storage & Handling Use floating roof tanks for volatile organic compounds (VOCs). youtube.com Minimizes fugitive air emissions.
Implement spill containment measures around storage tanks. spa.gov.sc Prevents soil and water contamination from accidental releases.
Operational Control Implement robust Leak Detection and Repair (LDAR) programs. Reduces fugitive emissions and conserves raw materials.
Segregate process wastewater from stormwater. p2infohouse.org Reduces the total volume of contaminated water requiring treatment.
Recycling & Reuse Recycle treated wastewater for non-potable uses (e.g., cooling). spa.gov.sc Conserves fresh water resources.

Circular Economy Principles and Life Cycle Thinking in Chemical Production

The circular economy offers a powerful framework for the sustainable production and use of chemicals. Its core principles are to design out waste and pollution, keep products and materials in use for as long as possible, and regenerate natural systems. numberanalytics.com For a compound like 2,4,6-trimethylnonane, this means considering its entire journey, from raw material extraction to its final fate.

Applying circular principles in chemical production can:

Reduce Raw Material Dependency: By emphasizing recycling and the use of secondary raw materials, companies can lessen their reliance on finite fossil resources. tcs.comchemiehoch3.de

Increase Resource Efficiency: Optimizing processes and finding value in byproducts and "waste" streams minimizes resource consumption and can create new revenue opportunities. tcs.com

Extend Product Life: While more applicable to final products, the principle of life extension can be applied to industrial equipment and containers used in chemical processing through maintenance and refurbishment. tcs.com

Life Cycle Assessment (LCA) is a critical tool for implementing circular economy principles. whiterose.ac.uk An LCA evaluates the environmental impacts associated with all stages of a product's life, from "cradle-to-gate" (raw material extraction to the finished chemical) or "cradle-to-grave" (including use and disposal). americanchemistry.com This analysis quantifies inputs like energy and water and outputs like greenhouse gas emissions and waste generation. americanchemistry.comlifecycleassociates.com For petroleum-derived substances, the extraction, transport, and refining of crude oil typically account for a significant portion of the total life cycle greenhouse gas emissions. lifecycleassociates.com By understanding these impacts, producers can identify hotspots and prioritize areas for improvement.

Environmental Risk Assessment Methodologies (Ecological Focus, Non-Human)

Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical substance on ecosystems. For petroleum hydrocarbons, which are often complex mixtures, assessing risk requires specialized approaches. concawe.eu

A common framework for ERA involves several key steps:

Hazard Identification: Determining if the substance has the potential to cause harm to ecological receptors (e.g., aquatic life, soil organisms). Large-chain aliphatic hydrocarbons can persist in the environment and may bioaccumulate. nih.gov

Exposure Assessment: Quantifying the extent to which ecological receptors are exposed to the substance. This involves measuring or modeling the Predicted Environmental Concentration (PEC) of the substance in different environmental compartments like water, soil, and sediment. concawe.eu

Effects Assessment (Dose-Response): Determining the relationship between the exposure level and the incidence and severity of adverse effects. This step establishes a Predicted No-Effect Concentration (PNEC), which is the concentration below which harmful effects are unlikely to occur. concawe.eu

Risk Characterization: Integrating the exposure and effects assessments to estimate the probability of harm. This is often done by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). An RQ value greater than 1 suggests a potential risk to the environment.

Table 3: Key Stages of an Ecological Risk Assessment for Hydrocarbons

Stage Objective Key Metrics / Approach
1. Hazard Identification To identify the potential adverse effects of the hydrocarbon on non-human organisms and ecosystems. Review of toxicity data; understanding properties like persistence and bioaccumulation potential. nih.gov
2. Exposure Assessment To estimate the concentration of the hydrocarbon in relevant environmental media (water, soil, sediment). Predicted Environmental Concentration (PEC) derived from environmental monitoring data or modeling. concawe.eu
3. Effects Assessment To determine the concentration at which the hydrocarbon is unlikely to cause adverse ecological effects. Predicted No-Effect Concentration (PNEC) derived from ecotoxicity studies (e.g., LC50, NOEC). concawe.eu

| 4. Risk Characterization | To integrate exposure and effects data to quantify the ecological risk. | Risk Quotient (RQ = PEC/PNEC); Hazard Index (HI) for multiple substances. An RQ or HI ≥ 1 indicates potential risk. concawe.eunih.gov |

Advanced Research Perspectives and Interdisciplinary Studies of 2,4,6 Trimethylnonane

Materials Science Applications and Interactions

In the realm of materials science, the specific isomeric structure of 2,4,6-trimethylnonane influences its interactions with other materials, making it a compound of interest for various applications.

Branched alkanes are crucial components of lubricant base oils, and their structure significantly impacts the final properties of the lubricant. The presence of methyl branches in 2,4,6-trimethylnonane, for instance, influences its viscosity index, a key parameter in lubricant performance. A higher viscosity index indicates a smaller change in viscosity with temperature, which is desirable for many applications.

Research into coal-to-liquid (CTL) lube base oils has shown that a higher content of isomeric chain alkanes, including various branched structures, contributes to a higher viscosity index. rjptonline.orgarocjournal.com Specifically, structures with branches, such as those found in 2,4,6-trimethylnonane, are associated with improved low-temperature performance. nih.gov While direct performance data for lubricants formulated specifically with 2,4,6-trimethylnonane is not extensively published, the general principles of lubricant chemistry suggest its potential as a high-performance base oil component. The rheological properties of lubricants containing branched alkanes are a key area of study, with molecular structure directly influencing the fluid's behavior under shear and varying temperatures. nist.gov

A derivative, 2,4,6-trimethylnonane-4-thiol, has been identified for its use as a lubricant additive, where it is valued for its antioxidant and anti-wear properties. ontosight.ai

Table 1: Influence of Alkane Structure on Lubricant Properties

PropertyEffect of Branching (e.g., in 2,4,6-trimethylnonane)Reference
Viscosity Index (VI) Generally increases with appropriate branching, leading to better thermal stability of viscosity. rjptonline.orgarocjournal.com
Low-Temperature Performance Improved due to disruption of crystal lattice formation. nih.gov
Oxidative Stability Can be influenced by the position and number of branches. researchgate.net
Pour Point Generally lowered by branching, improving cold-flow properties. researchgate.net

The interaction of alkanes with polymers and nanomaterials is a burgeoning field of research. While specific studies on 2,4,6-trimethylnonane are limited, general principles of alkane interactions provide valuable insights.

Polymeric Systems: 2,4,6-trimethylnonane can interact with polymers like polyethylene (B3416737). These interactions are primarily governed by van der Waals forces. The degree of branching can affect the diffusion and sorption of the alkane within the polymer matrix. Molecular dynamics simulations are a key tool for studying these interactions at an atomic level, helping to understand how the alkane's structure influences its compatibility and potential as a plasticizer or processing aid. nih.govbeilstein-journals.org

Nanomaterials: The adsorption of alkanes onto nanomaterials such as graphene and its derivatives is an active area of research. Studies have shown that alkane molecules can be readily adsorbed on graphene surfaces. mdpi.com The adsorption energy is influenced by the chain length and structure of the alkane. For instance, longer-chain alkanes exhibit greater adsorption energy. mdpi.com The interaction of 2,4,6-trimethylnonane with graphene oxide would be influenced by the presence of oxygenated functional groups on the nanomaterial's surface, which can lead to hydrogen bonding and other non-covalent interactions. nih.govillinois.edunih.govnih.gov The specific geometry of 2,4,6-trimethylnonane would dictate its packing and self-assembly behavior on such surfaces. nih.gov

Table 2: Potential Interactions of 2,4,6-Trimethylnonane with Materials

MaterialType of InteractionPotential Application/Effect
Polyethylene Van der Waals forces, diffusion into polymer matrix.Plasticizer, processing aid.
Graphene/Graphene Oxide Physisorption, van der Waals forces, potential hydrogen bonding with functional groups on graphene oxide.Surface modification, component in nanocomposite lubricants.

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. aljest.netrsc.org Host-guest chemistry is a central concept in this field, where a "host" molecule can selectively bind a "guest" molecule.

While specific research on 2,4,6-trimethylnonane in molecular recognition is not widely documented, the principles of host-guest chemistry suggest possibilities. The size and shape of 2,4,6-trimethylnonane would be critical in determining its ability to fit within the cavity of a host molecule. For example, studies have shown that pillar arocjournal.comarenes can selectively bind branched and cyclic alkanes over linear alkanes due to the complementary size and shape of their cavities. ontosight.ai This shape-selective uptake is a form of molecular recognition. The intricate, branched structure of 2,4,6-trimethylnonane could potentially allow it to act as a guest in specifically designed host systems, leading to applications in separation or sensing technologies.

Data Science, Machine Learning, and Artificial Intelligence in 2,4,6-Trimethylnonane Research

The application of data-driven approaches is revolutionizing chemical research, enabling the prediction of properties and the design of synthetic pathways with greater efficiency.

Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the physicochemical properties of chemical compounds based on their molecular structure. researchgate.netresearchgate.netneurips.cc For alkanes, these models have been successfully applied to predict properties such as boiling point, flash point, and critical temperature.

For a molecule like 2,4,6-trimethylnonane, a QSPR model would use a set of calculated molecular descriptors that encode its structural features (e.g., branching index, molecular weight, surface area) to predict a specific property. Machine learning models, such as neural networks, can learn complex, non-linear relationships between these descriptors and the target property from a large dataset of known compounds. rjptonline.orgarocjournal.com

The reactivity of organic materials can also be predicted using machine learning approaches. These models can help in assessing the chemical compatibility of 2,4,6-trimethylnonane with other substances, which is crucial for applications like lubricant formulation.

Table 3: Examples of Properties of 2,4,6-trimethylnonane Predictable by Computational Models

PropertyModeling ApproachKey Molecular Descriptors
Boiling Point QSPR, Neural NetworksMolecular Weight, Branching Index, Topological Indices
Flash Point Machine Learning (e.g., ANN, SVM)Number of Carbon and Hydrogen atoms, Critical Temperature, Boiling Point
Viscosity QSPR, Molecular DynamicsMolecular Weight, Average Carbon Number, Average Branching Number
Reactivity Machine LearningElectronic properties (e.g., HOMO/LUMO energies), Steric parameters

Computational tools are becoming indispensable for designing efficient synthetic routes and optimizing chemical processes. For a complex branched alkane like 2,4,6-trimethylnonane, these tools can be particularly valuable.

Reaction Design: Computer-aided synthesis planning (CASP) programs can propose potential retrosynthetic pathways for a target molecule. rsc.org These programs utilize vast databases of chemical reactions and reaction rules to identify plausible synthetic steps. For a molecule like 2,4,6-trimethylnonane, a CASP tool could suggest various coupling reactions to assemble the carbon skeleton from smaller, more readily available starting materials.

Research Infrastructure and Methodological Innovations

The study of complex molecules like 2,4,6-trimethylnonane is increasingly reliant on sophisticated research infrastructure and innovative methodologies. These advancements enable more rapid, detailed, and efficient investigation into the synthesis, analysis, and reaction dynamics of branched alkanes.

High-Throughput Experimentation and Automation in Synthesis and Analysis

High-throughput experimentation (HTE) and automation have revolutionized the discovery and optimization of chemical processes, including those relevant to 2,4,6-trimethylnonane. By employing parallel reactors and robotic systems, researchers can rapidly screen large libraries of catalysts and reaction conditions to identify optimal pathways for synthesis. This approach significantly accelerates the pace of research compared to traditional one-at-a-time experimentation.

In the context of analysis, automation is critical for managing the large volume of samples generated by HTE. Automated atmospheric pressure chemical ionization mass spectrometry (APCI-MS) methods have been developed for the rapid online gas-phase analysis of n-alkanes. nih.gov These systems can be programmed for automated injection and data evaluation, allowing for real-time monitoring of reaction outputs. nih.gov A Python-based workflow can automate the processing of raw spectral data, identifying and quantifying target ions from hundreds of spectra per sample injection period. nih.gov This level of automation is crucial for efficiently analyzing the complex mixtures of isomers often produced in reactions targeting branched alkanes. nih.gov

Table 1: High-Throughput and Automated Methodologies in Branched Alkane Research

Methodology Principle Application to 2,4,6-Trimethylnonane Research Key Advantages
High-Throughput Catalyst Screening Parallel synthesis and testing of numerous catalyst formulations under various conditions (temperature, pressure, feedstock). Rapidly identifying efficient catalysts (e.g., zeolites, bifunctional catalysts) for the isomerization or synthesis of C12 branched alkanes. mdpi.comresearchgate.net Accelerated discovery of optimal catalysts; efficient mapping of reaction parameter space.
Automated APCI-MS Soft ionization mass spectrometry for online gas-phase analysis of hydrocarbon mixtures. nih.gov Real-time, quantitative analysis of product streams from synthesis reactors to determine the yield and selectivity of 2,4,6-trimethylnonane. nih.gov Overcomes chromatographic delays; provides immediate feedback for process optimization. nih.gov

| Robotic Liquid Handling | Automated dispensing and mixing of reagents and catalyst slurries. | Preparation of catalyst libraries and reaction mixtures for HTE, ensuring high precision and reproducibility. | Increased throughput; reduced human error; enhanced safety. |

In Situ and Operando Spectroscopic Analysis of Reactions

Understanding the precise mechanisms of chemical reactions requires observing them as they happen. In situ (in the reaction vessel) and operando (while operating) spectroscopic techniques provide a window into the dynamic processes occurring at the molecular level during catalysis. These methods allow researchers to identify transient intermediates, characterize the state of the catalyst, and elucidate reaction pathways in real-time. mdpi.comnih.gov

For reactions involving branched alkanes, techniques like in situ Raman and infrared (IR) spectroscopy are invaluable. mdpi.comuu.nl For instance, in situ IR spectroscopy can be used to study the isomerization of alkanes over solid acid catalysts, revealing details about the interaction between the hydrocarbon and the catalyst's active sites. researchgate.net Tip-enhanced Raman spectroscopy (TERS) is an emerging technique that offers nanoscale chemical imaging, though its application in liquid-phase catalysis has been limited by the stability of the probes. uu.nl The development of more robust probes, such as those protected by zirconia, is expanding the scope of TERS to investigate catalytic reactions in aqueous environments. uu.nl

Table 2: In Situ and Operando Spectroscopic Techniques for Hydrocarbon Reaction Analysis

Technique Information Provided Relevance to 2,4,6-Trimethylnonane
In Situ Infrared (IR) Spectroscopy Identifies functional groups and bonding environments of adsorbed species and intermediates on a catalyst surface. researchgate.net Studying the mechanism of alkane isomerization and cracking on zeolite or solid acid catalysts. researchgate.net
In Situ Raman Spectroscopy Provides information on molecular vibrations, catalyst structure, and the formation of carbonaceous deposits. mdpi.com Monitoring the state of catalysts during synthesis and identifying reaction intermediates in real-time. mdpi.com
In Situ X-ray Diffraction (XRD) Tracks changes in the crystalline structure of catalysts during reaction, revealing phase transitions or degradation. mdpi.comirb.hr Observing the structural integrity and phase changes of zeolite catalysts under hydroisomerization conditions. irb.hr

| Tip-Enhanced Raman Spectroscopy (TERS) | Enables nanoscale chemical and topographical imaging of catalyst surfaces during reaction. uu.nl | Potentially identifying and characterizing the specific active sites responsible for the formation of branched alkanes. uu.nl |

Emerging Research Frontiers and Future Challenges

The future of 2,4,6-trimethylnonane research is pointed towards greater sustainability, efficiency, and environmental awareness. Key frontiers include leveraging biology for production, designing next-generation catalysts, and developing more sophisticated environmental monitoring tools.

Integration with Bio-based Production Systems and Synthetic Biology

Synthetic biology offers a paradigm shift from traditional chemical synthesis, aiming to engineer microorganisms to produce valuable chemicals from renewable feedstocks. youtube.com This field holds significant potential for the sustainable production of branched-chain hydrocarbons like 2,4,6-trimethylnonane, which are components of advanced biofuels. nih.gov

Researchers have successfully engineered E. coli to produce hydrocarbon mixtures similar to diesel by introducing a combination of genes from various organisms. nih.gov These genetic modifications create novel metabolic pathways capable of converting renewable feedstocks into branched-chain alkanes. nih.gov The goal is to design and optimize microbial cell factories for the cost-efficient, bio-based production of target molecules, moving away from petroleum-based chemistry. youtube.com A key challenge is scaling up these bioprocesses to be competitive with existing industrial methods. nrel.gov

Table 3: Synthetic Biology Approaches for Branched-Chain Hydrocarbon Production

Engineered Organism Key Genetic Modifications Target Product(s) Reference
Escherichia coli Assembled gene mixture including fatty acid reductase complex, aldehyde decarbonylase, thioesterase, and branched-chain keto-acid dehydrogenase. Biodiesel-like hydrocarbon mixture with varied chain lengths and branching. nih.gov
Bacillus subtilis Utilized for its native branched-chain α-keto acid dehydrogenase complex. Precursors for branched-chain fatty acids and subsequent alkanes. nih.gov

| (Generic Microbes) | Redesign of biological systems using principles of biology and engineering. | Enhanced production of value-added compounds, including hydrocarbons, from renewable substrates. | youtube.commdpi.com |

Development of Novel Catalytic Systems for Sustainable Transformations

The development of highly efficient and sustainable catalysts is central to the future of branched alkane production. Research is focused on creating catalysts that offer high selectivity for desired isomers like 2,4,6-trimethylnonane while minimizing energy consumption and waste.

One promising area is the use of bifunctional catalysts that combine metal sites for hydrogenation/dehydrogenation with acidic sites for skeletal isomerization. mdpi.com Cobalt supported on zeolites with specific pore structures, such as MCM-22, has shown superior performance in producing gasoline-range isoparaffins compared to other supports like ZSM-5 or USY. researchgate.net Another innovative approach involves the catalytic upcycling of waste plastics, such as polyethylene, into valuable gasoline-range branched hydrocarbons using catalysts like SO4/ZrO2-Al2O3. researchgate.net This process achieves high selectivity for branched alkanes by promoting isomerization while suppressing reactions that form straight-chain products. researchgate.net The design of novel catalysts also extends to nanomaterials, where magnetically recoverable nanocatalysts are being developed for various organic syntheses, offering advantages in catalyst separation and reuse. scielo.org.zaoiccpress.comnih.gov

Table 4: Novel Catalytic Systems for Branched Alkane Production

Catalytic System Composition Target Transformation Key Findings
Bifunctional Cobalt Catalysts Cobalt supported on various zeolites (MCM-22, USY, ZSM-5). researchgate.net Fischer-Tropsch synthesis to produce gasoline-range hydrocarbons (C4–C12). researchgate.net Co/MCM-22 showed high CO conversion and superior selectivity (43–53%) to isoparaffins. researchgate.net
Solid Acid Catalysts Sulfated zirconia-alumina (SO4/ZrO2-Al2O3). researchgate.net Upcycling of waste polyethylene into gasoline-range hydrocarbons. researchgate.net Achieved 90.1% branched alkanes within the C4–C13 fraction. researchgate.net
Pt-Zeolite Catalysts Platinum supported on H-Beta zeolite with optimized acidity. mdpi.com Hydroisomerization of long-chain hydrocarbons. Can produce high yields of mono-, di-, and multi-branched compounds. mdpi.com

| Nanomagnetic Catalysts | e.g., Ag/Fe3O4@starch, (γ-Fe2O3-Im-Py)2WO4. scielo.org.zanih.gov | General organic synthesis (e.g., 4H-pyrans, chromenes). | Demonstrates principle of magnetically recoverable, reusable catalysts for sustainable chemical processes. scielo.org.zanih.gov |

Advanced Environmental Monitoring and Source Apportionment Methodologies

As branched alkanes are components of fossil fuels and their refined products, monitoring their presence in the environment is crucial for assessing pollution. Advanced analytical techniques are used to detect these compounds in environmental samples and to identify their origins.

Gas chromatography-mass spectrometry (GC-MS) is the primary tool for determining the concentration of specific alkanes, including branched isomers, in atmospheric particulate matter (PM). nih.govcopernicus.org By analyzing the distribution of various alkanes, researchers can use diagnostic parameters and statistical models like Principal Component Analysis (PCA) to perform source apportionment. nih.gov These analyses can distinguish between biogenic sources (e.g., plant waxes) and anthropogenic sources (e.g., vehicle emissions, coal combustion). nih.govcopernicus.org For example, studies have used these methods to identify vehicle emissions as a major contributor to atmospheric alkanes in urban areas. nih.govcopernicus.orgnih.gov These methodologies are essential for developing effective strategies to control pollution from sources that release compounds like 2,4,6-trimethylnonane.

Table 5: Methodologies for Environmental Monitoring and Source Apportionment of Alkanes

Methodology Principle Application Example Finding
Gas Chromatography-Mass Spectrometry (GC-MS) Separates complex chemical mixtures and identifies individual compounds based on their mass-to-charge ratio and fragmentation pattern. nih.govwhitman.edu Quantification of specific n-alkanes and branched alkanes in air, water, and soil samples. nih.govcopernicus.org Concentrations of n-alkanes in PM10 in Taiyuan ranged from 22.69 to 573.32 ng·m⁻³. nih.gov
Principal Component Analysis (PCA) A statistical procedure that converts a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. nih.gov Identifying the major sources contributing to alkane concentrations in the atmosphere. nih.gov A mixture of vehicle emissions and higher plant input was identified as the major source component (51.28%) of atmospheric alkanes. nih.gov
Positive Matrix Factorization (PMF) A multivariate factor analysis model used to analyze environmental data and apportion sources of pollutants. copernicus.orgnih.gov Apportioning the contributions of different sources (e.g., diesel, gasoline, biomass burning) to measured alkane concentrations. copernicus.orgnih.gov Vehicle emissions were found to be the main source of n-alkanes in Beijing PM2.5, contributing 57.6%. copernicus.org

| Diagnostic Ratios (e.g., CPI) | Using ratios of specific alkanes (e.g., Carbon Preference Index) to distinguish between biogenic and petrogenic sources. nih.gov | Assessing the relative contribution of natural versus fossil fuel sources to environmental alkane loads. nih.gov | Higher CPI values in non-heating periods indicated a greater contribution from plant waxes. nih.gov |

Q & A

Q. Table 1: Key spectral identifiers

TechniqueSignatureReference
¹H NMRδ 0.85–1.05 (9H, triplet, methyl branches)
¹³C NMRδ 22.1 (C2/C6 methyl), δ 29.8 (C4 methyl)
GC-MSBase peak at m/z 57 (C₄H₉⁺)

Advanced: What experimental strategies resolve contradictions in reported physicochemical properties (e.g., boiling points) of 2,4,6-trimethylnonane?

Answer:
Discrepancies often arise from impurities or isomerization during synthesis. To address this:

  • Purification : Use fractional distillation followed by preparative GC to isolate isomers (e.g., 2,4,6- vs. 2,3,5-trimethylnonane) .
  • Thermodynamic validation : Compare experimental boiling points with computational predictions (e.g., using group contribution methods like Joback-Reid). A deviation >5°C suggests contamination .
  • Isotopic labeling : Track carbon branching stability via ¹³C-labeled precursors to rule out isomerization during analysis .

Example : A study detected 2,4,6-trimethyloctane (CAS 62016-37-9) in environmental samples but noted inconsistent retention times; this was resolved using a chiral GC column to separate stereoisomers .

Basic: What synthetic routes are most efficient for producing 2,4,6-trimethylnonane in high purity?

Answer:
Two optimized methods are widely used:

Acid-catalyzed isomerization : Start with linear nonane and use AlCl₃/HCl to promote methyl group migration. Monitor reaction progress via in-situ IR spectroscopy for C-H bending modes (~1375 cm⁻¹) .

Grignard alkylation : React 2,4,6-trichlorononane with methylmagnesium bromide. Quench with D₂O to confirm deuterium incorporation at branch points (via ²H NMR) .

Critical step : Post-synthesis purification via silica gel chromatography (hexane eluent) removes residual catalysts or linear alkane byproducts .

Advanced: How can computational modeling predict the environmental persistence of 2,4,6-trimethylnonane?

Answer:
Use quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations :

  • Biodegradation : The branched structure reduces bioavailability. Compute log P (octanol-water partition coefficient) to predict bioaccumulation. A high log P (>6) indicates persistence in lipid-rich environments .
  • Photodegradation : Simulate UV-Vis absorption spectra (TD-DFT methods) to estimate half-life under sunlight. For 2,4,6-trimethylnonane, weak absorption <250 nm suggests slow photolysis .

Q. Table 2: Predicted environmental parameters

ParameterValueMethodReference
log P7.2QSPR
t₁/₂ (water)120 daysEPI Suite

Basic: What analytical challenges arise in detecting 2,4,6-trimethylnonane in complex matrices (e.g., plant essential oils)?

Answer:
Co-elution with structurally similar alkanes (e.g., 3,5-dimethylnonane) is common. Mitigate this by:

  • GC×GC-TOFMS : Two-dimensional chromatography separates co-eluting peaks. For example, 2,4,6-trimethylnonane in Hypericum triquetrifolium essential oil was resolved using a nonpolar/mid-polar column set .
  • Isotope dilution : Spike samples with ¹³C-labeled internal standards to correct for matrix effects .

Advanced: How does the branched structure of 2,4,6-trimethylnonane influence its reactivity in catalytic applications?

Answer:
The steric hindrance from methyl groups limits access to active sites in catalysts. For example:

  • Hydrogenation : Pt/C catalysts show reduced efficiency compared to linear alkanes due to restricted adsorption on the metal surface. Kinetic studies reveal a 40% slower reaction rate .
  • Oxidation : Tertiary C-H bonds (at C2, C4, C6) are less reactive than primary bonds. Use radical initiators (e.g., AIBN) to selectively functionalize these positions .

Basic: What safety protocols are recommended for handling 2,4,6-trimethylnonane in laboratory settings?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) to prevent oxidation. Use amber glass bottles to avoid UV-induced degradation .
  • Exposure control : LC-MS-grade gloves (e.g., nitrile) and fume hoods are mandatory. No acute toxicity data exists, but structural analogs suggest potential liver irritation with chronic exposure .

Advanced: How can isotopic labeling studies elucidate the metabolic pathways of 2,4,6-trimethylnonane in environmental systems?

Answer:

  • ¹³C-tracing : Synthesize 2,4,6-trimethylnonane with ¹³C-labeled methyl groups. Track incorporation into microbial biomass via NMR or isotope-ratio MS .
  • Stable isotope probing (SIP) : Incubate soil/water samples with labeled substrate and identify ¹³C-enriched phospholipid fatty acids (PLFAs) to map degradative microbial communities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.